2-Aminomethylpyrimidine hydrochloride
描述
Structure
2D Structure
属性
IUPAC Name |
pyrimidin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNKMZKAXJTLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591260 | |
| Record name | 1-(Pyrimidin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372118-67-7 | |
| Record name | 2-Pyrimidinemethanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372118-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyrimidin-2-yl)methanamine hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372118677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Pyrimidin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrimidin-2-yl)methanamine hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 2-Aminomethylpyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 2-Aminomethylpyrimidine hydrochloride (CAS No: 372118-67-7). It is intended to serve as a key resource for professionals in research and development, offering detailed data, experimental methodologies, and an examination of its application in pharmaceutical synthesis.
Chemical and Physical Properties
This compound is a key synthetic intermediate in the pharmaceutical industry.[1][2] It is recognized for its role as a building block in the development of therapeutic agents, including treatments for neurodegenerative disorders and erectile dysfunction.[3][4]
Identity and Structure
The fundamental identification and structural characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | 2-Pyrimidinemethanamine, monohydrochloride | [2][5] |
| Synonyms | 2-Aminomethylpyrimidine HCl, (Pyrimidin-2-yl)methylamine hydrochloride, 2-(Aminomethyl)-1,3-diazine hydrochloride | [4][6][7] |
| CAS Number | 372118-67-7 | [3][5][6] |
| Molecular Formula | C₅H₇N₃ • HCl (or C₅H₈ClN₃) | [3][5] |
| Molecular Weight | 145.59 g/mol (or 145.6 g/mol ) | [3][5] |
| Chemical Structure | ![]() | |
| InChI Key | RZNKMZKAXJTLQR-UHFFFAOYSA-N | [5] |
| SMILES | NCC1=NC=CC=N1.Cl | [5] |
Physicochemical Data
| Property | Value | Reference(s) |
| Appearance | Crystalline solid; White powder | [5][8] |
| Melting Point | 220-230 °C | |
| Boiling Point | 218.7 °C at 760 mmHg | [4] |
| Flash Point | 86.1 °C | [4] |
| Vapor Pressure | 0.102 mmHg at 25 °C | [4] |
| Solubility | Excellent solubility in water; data in other common solvents is not readily available. | [1] |
| pKa | Data not readily available in literature. | |
| UV Absorption (λmax) | 246, 282 nm | [5] |
Application in Pharmaceutical Synthesis: Avanafil
A primary application of this compound is its role as a crucial intermediate in the synthesis of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[9] The pyrimidine (B1678525) moiety is a key structural component of the final active pharmaceutical ingredient (API). The following diagram illustrates a generalized synthetic pathway where 2-Aminomethylpyrimidine is coupled with a carboxylic acid intermediate to form Avanafil.
Caption: Synthetic pathway of Avanafil.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
| Hazard Class | GHS Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6] |
| Skin Irritation | H315 | Causes skin irritation | [6][10] |
| Eye Irritation | H319 | Causes serious eye irritation | [6][10] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [6][10] |
| Storage | Store at room temperature in a dry, well-ventilated area, or at -20°C for long-term stability. Keep container tightly sealed. | [5] | |
| Stability | Stable for ≥ 4 years when stored at -20°C. |
Experimental Protocols
This section provides detailed methodologies for the determination of the key properties of this compound. These are generalized protocols based on standard laboratory techniques.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range using a standard digital melting point apparatus.
Caption: Workflow for Melting Point Determination.
Methodology:
-
Sample Preparation : Ensure the this compound sample is completely dry and has been ground into a fine powder using a mortar and pestle.
-
Capillary Loading : Take a glass capillary tube sealed at one end. Press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.
-
Sample Packing : To pack the sample tightly at the bottom, drop the capillary tube (sealed end down) through a long, narrow glass tube onto a hard surface several times.
-
Apparatus Setup : Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating :
-
If the melting point is unknown, perform a rapid determination by heating at a high rate (10-20°C/min) to establish an approximate range.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
For an accurate measurement, heat at a slow, controlled rate of 1-2°C per minute, starting from a temperature about 15-20°C below the expected melting point.
-
-
Data Recording :
-
Record the temperature (T1) when the first drop of liquid is observed.
-
Record the temperature (T2) when the last solid crystal melts completely into a clear liquid.
-
-
Reporting : The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-2°C).
Solubility Determination (Qualitative & Semi-Quantitative)
This protocol outlines a standard procedure for assessing the solubility of a compound in various solvents.
Methodology:
-
Solvent Selection : Prepare a panel of common laboratory solvents of varying polarities (e.g., Water, Ethanol, Methanol, Dichloromethane, Acetone, Dimethyl Sulfoxide (DMSO)).
-
Sample Preparation : Weigh a precise amount of this compound (e.g., 10 mg) into a series of small, clean test tubes or vials.
-
Solvent Addition :
-
To the first vial, add the selected solvent (e.g., water) in incremental portions (e.g., 0.1 mL).
-
After each addition, vortex or agitate the vial vigorously for 30-60 seconds.
-
Visually inspect the solution against a contrasting background to check for any undissolved solid particles.
-
-
Equilibration : If the solid does not dissolve immediately, allow the mixture to stand at a controlled temperature (e.g., 25°C) for a period to reach equilibrium, with intermittent shaking.
-
Classification : Continue adding solvent until the solid completely dissolves. Record the total volume of solvent required. The solubility can be classified based on standard pharmacopeia definitions (e.g., Very soluble: <1 part solvent; Freely soluble: 1-10 parts; Soluble: 10-30 parts, etc.) or reported semi-quantitatively (e.g., >100 mg/mL if 10 mg dissolves in <0.1 mL).
-
Repeat : Repeat the process for each selected solvent.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing a reversed-phase HPLC method to assess the purity of this compound.
Methodology:
-
Instrumentation and Columns :
-
HPLC System : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.
-
-
Mobile Phase Preparation :
-
Aqueous Phase (A) : Prepare a buffer solution, such as 20 mM ammonium (B1175870) acetate, in HPLC-grade water. Adjust pH if necessary (e.g., to pH 4.0 with acetic acid). Filter through a 0.45 µm membrane filter.
-
Organic Phase (B) : Use HPLC-grade acetonitrile (B52724) or methanol.
-
-
Chromatographic Conditions (Example) :
-
Mobile Phase : Isocratic elution with a mixture like Acetonitrile:Buffer (40:60, v/v) or a gradient elution (e.g., 5% B to 95% B over 20 minutes) may be required for optimal separation from impurities.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Monitor at one of the compound's λmax values, such as 246 nm.
-
Column Temperature : 30°C.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Accurately weigh about 10 mg of this compound.
-
Dissolve and dilute the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Data Analysis :
-
Inject the prepared sample into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 372118-67-7 [chemicalbook.com]
- 4. Cas 372118-67-7,this compound | lookchem [lookchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 372118-67-7 Cas No. | 2-(Aminomethyl)pyrimidine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 7. CAS 372118-67-7 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound CAS 372118-67-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Pyrimidinemethanamine | C5H7N3 | CID 4658047 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Aminomethylpyrimidine Hydrochloride
CAS Number: 372118-67-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminomethylpyrimidine hydrochloride, with the CAS number 372118-67-7, is a pivotal chemical intermediate in the landscape of modern pharmaceutical synthesis.[1][2] This heterocyclic amine, a pyrimidine (B1678525) derivative, serves as a crucial building block in the development of a range of therapeutic agents. Its structural features make it a valuable reagent for medicinal chemists, particularly in the synthesis of targeted therapies for conditions such as erectile dysfunction and neurodegenerative diseases.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety considerations, tailored for professionals in research and drug development.
Physicochemical Properties
This compound is typically encountered as a crystalline solid.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[4]
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃ · HCl | [2] |
| Molecular Weight | 145.6 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 220-230 °C | [5] |
| Purity | ≥98% | [2] |
| λmax | 246, 282 nm | [2] |
| Storage Temperature | -20°C | [2] |
| InChI Key | RZNKMZKAXJTLQR-UHFFFAOYSA-N | [2] |
| SMILES | NCC1=NC=CC=N1.Cl | [2] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols for this compound are often proprietary, the scientific literature and patents outline general synthetic strategies for aminopyrimidines. A common conceptual approach involves the reduction of a corresponding nitrile or the amination of a halomethylpyrimidine.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a target drug molecule utilizing this compound as a key intermediate.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).
Avanafil (B1665834) Intermediate
This compound is notably used in the synthesis of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction.
BACE1 Inhibitors for Alzheimer's Disease
A significant application of this compound is in the development of β-secretase (BACE1) inhibitors, a major therapeutic target in Alzheimer's disease research.[6][7] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's patients.[6][8]
The diagram below illustrates the central role of BACE1 in the processing of Amyloid Precursor Protein (APP) and the therapeutic goal of BACE1 inhibitors.
Experimental Protocols
The following is a representative, generalized experimental protocol for the coupling of an amine, such as 2-aminomethylpyrimidine, in the synthesis of a BACE1 inhibitor, drawn from principles in medicinal chemistry literature.
Objective: To synthesize a hypothetical BACE1 inhibitor via amide bond formation.
Materials:
-
This compound
-
A carboxylic acid-containing drug scaffold
-
A peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Acid Activation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid scaffold in anhydrous DMF.
-
Add the peptide coupling reagents (e.g., 1.1 equivalents of HATU). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, neutralize this compound with a suitable base (e.g., 1.1 equivalents of DIPEA) in anhydrous DMF.
-
Add the neutralized 2-aminomethylpyrimidine solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the desired final compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Diagram
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] Wash hands thoroughly after handling.[3] Do not eat, drink or smoke when using this product.[3] Use only outdoors or in a well-ventilated area.[3] Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water.[3]
-
IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Rinse mouth.[3]
-
Take off contaminated clothing and wash before reuse.[3]
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 372118-67-7) is a versatile and valuable building block in pharmaceutical research and development. Its role as a key intermediate in the synthesis of drugs such as Avanafil and novel BACE1 inhibitors for Alzheimer's disease underscores its importance in medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory and in scale-up operations. The continued exploration of this and similar pyrimidine derivatives holds promise for the discovery of new and improved therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]
- 3. pyrimidin-2-ylmethanamine hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. xinnuopharma.com [xinnuopharma.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Developing β-secretase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing β-secretase inhibitors for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structural Evolution of β-Secretase Inhibitors: A Focus on the Development of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Aminomethylpyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-aminomethylpyrimidine hydrochloride, a key intermediate in the pharmaceutical industry. The document details experimental protocols, presents quantitative data in structured tables, and includes graphical representations of the synthetic routes for enhanced clarity.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as an intermediate for Avanafil.[1][2] Its structural features make it a valuable component in drug discovery and development. This guide explores the two principal synthetic strategies for its preparation: the conversion of a pre-functionalized chloromethylpyrimidine and the reduction of a cyanopyrimidine precursor.
Synthesis Pathway I: From 2-(Chloromethyl)pyrimidine (B1313406)
This pathway commences with the synthesis of the key intermediate, 2-(chloromethyl)pyrimidine hydrochloride, which is subsequently converted to the target primary amine.
Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
Experimental Protocol (Adapted from Pyridine Analogue):
-
To a cooled (0°C) and stirred solution of thionyl chloride (4.1 mol), add 2-hydroxymethylpyrimidine (0.92 mol) portion-wise over 2 hours.
-
After the addition is complete, reflux the reaction mixture for 1 hour.
-
Remove the excess thionyl chloride under reduced pressure to yield the solid residue of 2-(chloromethyl)pyrimidine hydrochloride.[3]
| Reactant/Product | Molecular Weight | Moles | Molar Ratio | Yield |
| 2-Hydroxymethylpyrimidine | 110.12 g/mol | 0.92 | 1 | - |
| Thionyl Chloride | 118.97 g/mol | 4.1 | ~4.5 | - |
| 2-(Chloromethyl)pyrimidine HCl | 165.02 g/mol | - | - | ~100% (crude)[3] |
Conversion of 2-(Chloromethyl)pyrimidine to 2-Aminomethylpyrimidine
Two classical methods are particularly relevant for this transformation: the Delépine reaction and the Gabriel synthesis.
The Delépine reaction offers a direct route to primary amines from alkyl halides via a quaternary ammonium (B1175870) salt formed with hexamethylenetetramine (hexamine), followed by acid hydrolysis.[4][5]
Experimental Protocol:
-
React 2-(chloromethyl)pyrimidine hydrochloride with hexamethylenetetramine in a suitable solvent like chloroform.
-
The resulting quaternary ammonium salt precipitates and can be isolated by filtration.
-
Hydrolyze the salt by refluxing in a concentrated solution of hydrochloric acid in ethanol (B145695) to yield this compound.[5]
Logical Workflow for the Delépine Reaction:
The Gabriel synthesis is a robust method for preparing primary amines while avoiding over-alkylation. It involves the N-alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.
Experimental Protocol:
-
React 2-(chloromethyl)pyrimidine hydrochloride with potassium phthalimide in a suitable solvent like dimethylformamide (DMF) to form N-(pyrimidin-2-ylmethyl)phthalimide.
-
Cleave the resulting phthalimide derivative by refluxing with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent (e.g., ethanol) to precipitate phthalhydrazide (B32825) and yield the free 2-aminomethylpyrimidine.
-
Treat the free amine with hydrochloric acid to obtain the hydrochloride salt.
| Reactant/Product | Key Reagents | Solvent | Key Conditions |
| N-Alkylation | Potassium Phthalimide | DMF | Reflux |
| Amine Liberation | Hydrazine Hydrate | Ethanol | Reflux |
| Salt Formation | Hydrochloric Acid | - | - |
Logical Workflow for the Gabriel Synthesis:
Synthesis Pathway II: From 2-Cyanopyrimidine (B83486)
This alternative pathway involves the synthesis of 2-cyanopyrimidine, followed by the reduction of the nitrile group to the primary amine.
Synthesis of 2-Cyanopyrimidine
2-Cyanopyrimidine can be prepared from 2-chloropyrimidine (B141910) via a nucleophilic substitution reaction with a cyanide salt.
Experimental Protocol:
-
Dissolve sodium cyanide (NaCN) and a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a mixture of water and dimethyl sulfoxide (B87167) (DMSO).
-
Add a solution of 2-chloropyrimidine in DMSO to the cyanide solution, maintaining the temperature below 30°C.
-
Upon completion of the reaction, the 2-cyanopyrimidine can be isolated by an extractive workup.[6]
| Reactant | Solvent | Catalyst | Temperature | Yield |
| 2-Chloropyrimidine | DMSO | DABCO | < 30°C | Nearly Quantitative[6] |
Reduction of 2-Cyanopyrimidine to 2-Aminomethylpyrimidine
The reduction of the nitrile functionality can be achieved through catalytic hydrogenation or with a chemical reducing agent like lithium aluminum hydride (LiAlH₄).
Catalytic hydrogenation is a common industrial method for the reduction of nitriles. For related cyanopyridines, palladium on charcoal (Pd/C) has been shown to be an effective catalyst.
Experimental Protocol (Adapted from Pyridine Analogue):
-
In a suitable reaction vessel, combine 2-cyanopyrimidine, a catalytic amount of 5% palladium on charcoal, and a solvent such as methanol.
-
Add concentrated hydrochloric acid to the mixture.
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete.[7][8]
-
Filter off the catalyst and concentrate the filtrate to obtain this compound.
| Substrate | Catalyst | Solvent | Hydrogen Pressure | Temperature |
| 2-Cyanopyrimidine | 5% Pd/C | Methanol | 1 atm | 20°C[7][8] |
Logical Workflow for Catalytic Hydrogenation:
References
- 1. nbinno.com [nbinno.com]
- 2. This compound/372118-67-7 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 3. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Delepine reaction [organic-chemistry.org]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. chimia.ch [chimia.ch]
- 7. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 8. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
Unraveling the Role of 2-Aminomethylpyrimidine Hydrochloride in Drug Discovery: A Technical Perspective
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Aminomethylpyrimidine hydrochloride is a crucial heterocyclic building block in modern medicinal chemistry. While not possessing a direct therapeutic mechanism of action itself, its significance lies in its role as a key synthetic intermediate in the development of potent and selective therapeutic agents. This technical guide will elucidate the function of this compound in the synthesis of prominent drug candidates, such as the phosphodiesterase type 5 (PDE5) inhibitor Avanafil and a class of β-secretase (BACE1) inhibitors for neurodegenerative disorders. The focus will be on the mechanism of action of the final active pharmaceutical ingredients (APIs) derived from this versatile scaffold.
The Role of this compound: A Synthetic Intermediate
Extensive literature review reveals that this compound is not characterized by its own biological activity or a specific mechanism of action. Instead, it serves as a foundational molecular fragment for the construction of more complex, biologically active molecules.[1][2][3] Its pyrimidine (B1678525) core is a common feature in numerous pharmacologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.[4]
The primary utility of this compound is in multi-step organic synthesis, where the aminomethyl group and the pyrimidine ring provide reactive sites for the assembly of the final drug substance.[2]
Application in the Synthesis of Avanafil: A PDE5 Inhibitor
This compound is a key starting material in the synthesis of Avanafil, a second-generation PDE5 inhibitor used for the treatment of erectile dysfunction.[2][3]
Mechanism of Action of Avanafil
Avanafil's therapeutic effect is achieved through the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[2] PDE5 is an enzyme predominantly found in the corpus cavernosum of the penis and is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).
The signaling pathway initiated by sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels result in the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and facilitating an erection.
By inhibiting PDE5, Avanafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.
Figure 1. Mechanism of action of Avanafil.
Application in the Synthesis of β-Secretase (BACE1) Inhibitors
This compound is also utilized as a reagent in the synthesis of spirocyclic acylguanidines, a class of compounds investigated as inhibitors of β-secretase (BACE1).[1] BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease.
Mechanism of Action of BACE1 Inhibitors
BACE1 is an aspartyl protease that cleaves the amyloid precursor protein (APP) at the N-terminus of the amyloid-β (Aβ) peptide sequence. This initial cleavage is the rate-limiting step in the production of Aβ peptides. Subsequent cleavage of the remaining APP fragment by γ-secretase releases Aβ peptides of varying lengths, which can then aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients.
By inhibiting BACE1, these compounds prevent the initial cleavage of APP, thereby reducing the production of Aβ peptides and potentially slowing the progression of Alzheimer's disease.
Figure 2. Mechanism of action of BACE1 inhibitors.
Conclusion
References
An In-depth Technical Guide to 2-Aminomethylpyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminomethylpyrimidine hydrochloride is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of the available scientific literature on this compound, covering its chemical and physical properties, synthesis methodologies, and applications in drug discovery and development. This document aims to serve as a valuable resource for researchers and professionals by consolidating existing data, presenting it in a structured format, and highlighting areas where further investigation is warranted.
Introduction
The pyrimidine (B1678525) scaffold is a ubiquitous motif in a vast array of biologically active compounds, including nucleic acids, vitamins, and numerous synthetic drugs.[1][2] Derivatives of 2-aminopyrimidine, in particular, have garnered significant attention from medicinal chemists due to their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][3] this compound, with its reactive aminomethyl group appended to the pyrimidine core, represents a versatile synthon for the elaboration of more complex molecular architectures. Its principal and most well-documented application is as a key intermediate in the synthesis of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[4] This guide will delve into the technical details of this important chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier catalogs and online databases. The compound is typically an off-white to light yellow crystalline solid.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 372118-67-7 | [5][6] |
| Molecular Formula | C₅H₈ClN₃ | [5][6] |
| Molecular Weight | 145.59 g/mol | [5][6] |
| Appearance | Light yellow crystal or crystalline powder | [7] |
| Boiling Point | 218.7°C at 760 mmHg | [8] |
| Flash Point | 86.1°C | [8] |
| Purity | Typically ≥98% | [9][10] |
| Storage | Inert atmosphere, Room Temperature | [5] |
| SMILES | Cl.NCC1=NC=CC=N1 | [6] |
| InChIKey | RZNKMZKAXJTLQR-UHFFFAOYSA-N | [6] |
Synthesis and Characterization
While this compound is a commercially available intermediate, detailed experimental protocols for its synthesis are not extensively reported in peer-reviewed journals. However, its synthesis can be inferred from general principles of pyrimidine chemistry and patent literature. A plausible synthetic route is the reduction of 2-cyanopyrimidine (B83486).
Representative Synthetic Protocol
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
2-Cyanopyrimidine
-
Lithium aluminum hydride (LiAlH₄) or a suitable hydrogenation catalyst (e.g., Palladium on carbon)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reduction of 2-Cyanopyrimidine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-cyanopyrimidine in an anhydrous solvent (diethyl ether or THF) is prepared. The solution is cooled to 0°C in an ice bath.
-
Slowly, a solution or suspension of the reducing agent (e.g., LiAlH₄ in THF or a slurry of Pd/C in a suitable solvent for hydrogenation) is added to the cooled solution of 2-cyanopyrimidine.
-
The reaction mixture is stirred at 0°C for a specified time and then allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-aminomethylpyrimidine.
-
Salt Formation: The crude 2-aminomethylpyrimidine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol). A solution of hydrochloric acid in the same solvent is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods.
Spectroscopic Characterization
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not widely published. However, the expected spectral features can be predicted based on its structure. Researchers are advised to acquire and interpret their own analytical data for confirmation of identity and purity. For comparison, the closely related compound 4-amino-5-aminomethyl-2-methylpyrimidine has been characterized and its data is available in databases like DrugBank.[11]
Applications in Medicinal Chemistry
The primary application of this compound is as a building block in the synthesis of more complex molecules with therapeutic potential.
Synthesis of Avanafil
This compound is a key starting material in the synthesis of Avanafil. The pyrimidin-2-ylmethanamine moiety is incorporated into the final drug structure. The general synthetic workflow is depicted below.
Caption: Role of 2-Aminomethylpyrimidine in Avanafil synthesis.
Other Potential Applications
The 2-aminomethylpyrimidine scaffold has been explored for the development of other biologically active compounds. For instance, it is a reagent for the synthesis of spirocyclic acylguanidines which have been investigated as beta-secretase inhibitors for the potential treatment of neurodegenerative disorders.[5][8] The diverse biological activities of pyrimidine derivatives, including anticancer and antimicrobial effects, suggest that this compound could be a valuable starting material for the discovery of novel therapeutic agents.[12][13]
Biological Activity
There is a significant lack of publicly available data on the specific biological activities of this compound itself. Most of the research has focused on the biological properties of the final compounds synthesized using this intermediate. Given the broad spectrum of activities exhibited by pyrimidine derivatives, it is plausible that this compound or its simple derivatives may possess some intrinsic biological effects, but this remains an area for future investigation.
Signaling Pathways
Due to the limited biological data, there is no information available in the literature regarding specific signaling pathways that may be modulated by this compound. Research into the biological effects of this compound would be necessary to elucidate any potential interactions with cellular signaling cascades.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry, with its most prominent role being in the synthesis of the PDE5 inhibitor, Avanafil. While its physicochemical properties are reasonably well-documented, there is a notable absence of detailed, publicly available experimental protocols for its synthesis and comprehensive spectroscopic characterization. Furthermore, the intrinsic biological activity of this compound remains largely unexplored. This technical guide has consolidated the available information to provide a resource for researchers. It is clear that there are significant opportunities for further research to fill the existing knowledge gaps, particularly in developing and publishing a robust synthetic methodology and in exploring the potential biological activities of this and related aminomethylpyrimidine derivatives. Such studies could unlock new applications for this versatile building block in drug discovery and development.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 372118-67-7 [chemicalbook.com]
- 6. 1-(PYRIMIDIN-2-YL)METHANAMINE HYDROCHLORIDE | CAS 372118-67-7 [matrix-fine-chemicals.com]
- 7. 1-pyrimidin-2-ylmethanamine Hydrochloride CAS 372118-67-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. Pyrimidin-2-ylmethanamine hydrochloride-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 9. caymanchem.com [caymanchem.com]
- 10. alchemypharm.com [alchemypharm.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]
- 13. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Spectral Analysis of 2-Aminomethylpyrimidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminomethylpyrimidine hydrochloride is a key synthetic intermediate in pharmaceutical development, notably in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its structural and chemical properties is paramount for its effective utilization in drug discovery and manufacturing. Spectroscopic analysis provides a fundamental approach to elucidate and confirm the molecular structure of this compound.
Predicted Spectral Data
The following tables summarize the expected spectral data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by analyzing the chemical environment of the atoms and bonds within the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.9 | Doublet | 1H | H5 (pyrimidine ring) |
| ~7.5 | Triplet | 1H | H4 (pyrimidine ring) |
| ~4.2 | Singlet | 2H | -CH₂- (aminomethyl group) |
| ~8.5 (broad) | Singlet | 3H | -NH₃⁺ (hydrochloride salt) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~165 | C2 (pyrimidine ring) |
| ~158 | C4/C6 (pyrimidine ring) |
| ~122 | C5 (pyrimidine ring) |
| ~45 | -CH₂- (aminomethyl group) |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3200-2800 | Strong, Broad | N-H stretch | Ammonium (-NH₃⁺) |
| ~3100-3000 | Medium | C-H stretch | Aromatic (pyrimidine ring) |
| ~2950-2850 | Medium | C-H stretch | Aliphatic (-CH₂-) |
| ~1650-1550 | Medium-Strong | C=N and C=C stretch | Pyrimidine ring |
| ~1500-1400 | Medium | N-H bend | Ammonium (-NH₃⁺) |
| ~1450 | Medium | CH₂ bend (scissoring) | Methylene group |
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
Ionization Mode: Electron Impact (EI)
| m/z Ratio | Proposed Fragment Ion |
| 109 | [M-HCl]⁺ (molecular ion of the free base) |
| 108 | [M-HCl-H]⁺ |
| 94 | [C₄H₄N₂]⁺ (pyrimidine ring fragment) |
| 80 | [C₄H₄N₂ - N]⁺ |
| 53 | [C₃H₃N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are generalized for a solid organic amine hydrochloride like this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
To confirm the presence of the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signal corresponding to the -NH₃⁺ protons should disappear or significantly decrease in intensity.[1]
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): [2]
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[2] The mixture should be a fine, homogeneous powder.
-
Place a portion of the powdered mixture into a pellet press.
-
Apply pressure to form a thin, transparent or translucent pellet.[2]
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the ion source of the mass spectrometer.
-
-
Ionization (Electron Impact - EI):
-
Mass Analysis:
-
The resulting positive ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
The separated ions are detected, and their abundance is recorded.
-
A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
-
Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for the spectral analysis of a chemical compound.
References
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. SpectralAnalysis: Software for the Masses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Aminomethylpyrimidine hydrochloride safety and handling
An In-depth Technical Guide to the Safety and Handling of 2-Aminomethylpyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No: 372118-67-7), a synthetic intermediate used in pharmaceutical research. The following sections detail the known hazards, exposure controls, and emergency procedures to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.
Table 1: GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
GHS Pictograms:
Toxicological Properties
Table 2: Summary of Toxicological Endpoints
| Toxicological Endpoint | GHS Classification | Description of Effect |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Ingestion of the substance may cause harmful effects.[1] |
| Skin Irritation | Category 2 (Causes skin irritation) | Direct contact with the skin can cause inflammation and irritation.[1] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | Contact with the eyes can result in significant irritation.[1] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Inhalation of dust or aerosols may irritate the respiratory tract.[1] |
Experimental Protocols for Hazard Determination
The GHS classifications are based on data derived from standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) guidelines. The following are descriptions of the likely methodologies used to determine the hazards of this substance.
Acute Oral Toxicity (OECD Guideline 423)
This method determines the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used with a limited number of animals (typically rats, often female). A starting dose is administered to a small group of animals.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered orally by gavage in a single dose.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
If mortality occurs, the test is repeated with a lower dose. If no mortality is observed, a higher dose is used.
-
-
Endpoint: The result allows for the classification of the substance into one of the GHS categories for acute oral toxicity. For Category 4, the estimated LD50 would be between 300 and 2000 mg/kg body weight.
Skin Irritation/Corrosion (OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
-
Principle: The substance is applied to the skin of a single animal (typically an albino rabbit) in a stepwise manner.
-
Procedure:
-
A small area of the animal's fur is clipped.
-
A 0.5 g or 0.5 mL amount of the test substance is applied to a small patch of skin and covered with a gauze patch for a 4-hour exposure period.
-
After exposure, the patch is removed, and the skin is washed.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Endpoint: The severity of the skin reactions is scored. A mean score of ≥2.3 and ≤4.0 for erythema or edema across the animals would result in a "Category 2 (Irritant)" classification.[2]
Serious Eye Damage/Eye Irritation (OECD Guideline 405)
This protocol evaluates the potential of a substance to cause eye irritation or serious eye damage.
-
Principle: The test substance is instilled into the eye of an experimental animal (typically an albino rabbit).
-
Procedure:
-
A single dose of the substance (0.1 mL of liquid or 0.1 g of solid) is placed in the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).
-
-
Endpoint: The severity of eye reactions is scored. A substance that produces a positive response of corneal opacity ≥1, iritis ≥1, or conjunctival redness ≥2, which is fully reversible within 21 days, is classified as "Category 2A (Irritant)".[3]
Safety and Handling
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
Table 3: Personal Protective Equipment Recommendations [1]
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects skin from accidental contact. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated. | Prevents inhalation of dust. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage is at room temperature.[4]
Emergency Procedures
Table 4: First Aid Measures [1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills: Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area. Prevent entry into sewers and public waters. Notify emergency services.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam.
-
Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the sewer system.
Visual Guides
The following diagrams illustrate key safety workflows and logical relationships relevant to handling this chemical.
Caption: GHS Hazard and Response Flowchart.
Caption: Laboratory Chemical Handling Workflow.
References
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine (B1678525) scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. As a key building block, 2-Aminomethylpyrimidine hydrochloride offers a versatile starting point for the synthesis of diverse pyrimidine derivatives. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this class of compounds. It details structure-activity relationships (SAR), particularly in the context of kinase inhibition, and provides specific experimental protocols for synthesis and biological evaluation. Notably, this document explores the role of pyrimidine derivatives as modulators of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, and presents quantitative data and visual workflows to support researchers in the field of drug discovery.
Introduction: The Prominence of Pyrimidines in Medicinal Chemistry
Heterocyclic compounds are fundamental to the development of new therapeutic agents, with pyrimidine derivatives holding a privileged position.[1] The pyrimidine nucleus is a core component of essential biological molecules like nucleic acids (cytosine, thymine, and uracil), which makes it a biocompatible and effective scaffold for drug design.[1] Synthetic modifications to the pyrimidine ring have led to the creation of drugs with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1]
This compound (CAS: 372118-67-7) is a crucial synthetic intermediate used in the creation of complex pharmaceutical molecules.[2][3] Its structure, featuring a reactive aminomethyl group attached to the pyrimidine ring, allows for straightforward derivatization, making it an invaluable tool for building libraries of novel compounds for drug screening.[2] A prominent example of its application is in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[2][4][5]
Synthesis of 2-Aminomethylpyrimidine Derivatives
The synthesis of derivatives based on the 2-aminomethylpyrimidine core typically involves the reaction of the primary amine with a variety of electrophilic partners to form amides, sulfonamides, ureas, and other functional groups. A general synthetic approach is outlined below.
General Synthetic Workflow
The workflow for synthesizing a library of N-substituted 2-(aminomethyl)pyrimidine derivatives for screening purposes can be generalized as follows:
Caption: General workflow for the synthesis of a derivative library.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of the closely related 2-aminopyrimidine (B69317) scaffold have been extensively studied as inhibitors of various enzymes, particularly protein kinases. The insights gained from these studies are highly relevant for designing inhibitors based on the 2-aminomethylpyrimidine core.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a common factor in diseases like cancer.[6] The pyrimidine ring is an effective "hinge-binding" motif, mimicking the adenine (B156593) core of ATP to anchor inhibitors within the enzyme's active site.[6]
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers.[7][8] Consequently, developing inhibitors that target kinases within this pathway is a major focus of cancer drug discovery.[9][10]
Caption: The PI3K/Akt/mTOR signaling pathway and a point of inhibition.
Quantitative SAR Data
The following tables summarize the in vitro activity of various 2-aminopyrimidine derivatives against different biological targets. This data illustrates how structural modifications influence inhibitory potency.
Table 1: 2-Aminopyrimidine Derivatives as β-Glucuronidase Inhibitors [11]
| Compound ID | Structure (Modification on 2-amino-4-chloro-pyrimidine) | IC₅₀ (µM) ± SEM |
| 24 | N-(3-Nitrophenyl) | 2.8 ± 0.10 |
| 8 | N-(3-Chlorophenyl) | 72.0 ± 6.20 |
| 9 | N-(4-Chlorophenyl) | 126.43 ± 6.16 |
| 23 | N-(2,4-Dinitrophenyl) | 257.0 ± 4.18 |
| 22 | N-(4-Nitrophenyl) | 300.25 ± 12.5 |
| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |
Data sourced from a study on 2-aminopyrimidine derivatives, which serves as a model for potential derivatization of 2-aminomethylpyrimidine.[11]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for drug discovery research. The following sections provide methodologies for the synthesis and biological evaluation of pyrimidine derivatives.
General Procedure for Synthesis of 2-Aminopyrimidine Derivatives
This protocol describes a solvent-free method for synthesizing N-substituted 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine (B145751).[11]
-
Reactant Preparation: Finely grind and thoroughly mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (B128534) (6 mmol) in a reaction vessel.
-
Reaction: Heat the mixture under solvent-free conditions at 80–90 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane (B92381) and ethyl acetate (B1210297) solvent system.
-
Work-up: After the reaction is complete (typically 3-6 hours), cool the mixture to room temperature. Add distilled water to the reaction mixture to induce precipitation.
-
Isolation: Filter the resulting precipitate and wash it thoroughly with cold water.
-
Purification: Dry the crude product and recrystallize it from a suitable solvent, such as ethanol, to obtain the pure compound.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as NMR, Mass Spectrometry, and elemental analysis.[11]
Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC₅₀ value of a test compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.[6][12]
Caption: Workflow for an in vitro kinase inhibition assay.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).[12]
-
Dilute the purified recombinant target kinase to its optimal concentration (determined empirically) in a suitable kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[12]
-
Prepare a mixture of the kinase-specific substrate and ATP in the assay buffer. The ATP concentration is often set near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.[12]
-
-
Assay Procedure:
-
To the wells of a white, opaque 384-well plate, add the test compound dilutions or DMSO for control wells.
-
Add the diluted kinase solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Stop the reaction by adding a reagent that simultaneously halts kinase activity and depletes the remaining ATP.
-
Add a detection reagent that converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate to allow the signal to stabilize.
-
Measure the luminescence using a compatible plate reader.[12]
-
-
Data Analysis:
-
The amount of light produced is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Outlook
This compound is a valuable and versatile starting material for the synthesis of novel pyrimidine derivatives with significant therapeutic potential. The established importance of the broader 2-aminopyrimidine scaffold in kinase inhibition, particularly against cancer-relevant targets in pathways like PI3K/Akt/mTOR, provides a strong rationale for the continued exploration of derivatives from this core structure. The synthetic and screening protocols provided in this guide offer a framework for researchers to design, synthesize, and evaluate new chemical entities. Future work should focus on generating extensive SAR data for derivatives specifically incorporating the aminomethyl linker to build upon the success of molecules like Avanafil and to uncover new therapeutic agents for a range of diseases.
References
- 1. protocols.io [protocols.io]
- 2. medkoo.com [medkoo.com]
- 3. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avanafil: A comprehensive drug profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avanafil - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Theoretical and Experimental Analysis of 2-Aminomethylpyrimidine Hydrochloride
This guide provides a comprehensive overview of the theoretical and experimental methodologies for the study of 2-Aminomethylpyrimidine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the computational approaches to understanding the molecule's electronic structure and physicochemical properties, as well as generalized experimental protocols for its synthesis and characterization.
Introduction
This compound (CAS No: 372118-67-7) is a key pharmaceutical intermediate, notably utilized in the synthesis of various active pharmaceutical ingredients (APIs), including Avanafil.[1] Its pyrimidine (B1678525) core makes it a valuable building block in medicinal chemistry.[1] Understanding the theoretical and experimental characteristics of this compound is crucial for optimizing its use in synthetic pathways and for the rational design of new therapeutic agents.
This guide will delve into quantum chemical calculations, including Density Functional Theory (DFT), to predict the molecular geometry, electronic properties, and reactivity of this compound. Furthermore, it will present generalized experimental protocols for its synthesis and characterization.
Theoretical Studies
Theoretical studies, particularly those employing quantum chemical calculations, provide invaluable insights into the intrinsic properties of a molecule. These computational methods allow for the prediction of molecular structure, stability, and reactivity, which can guide experimental work.
2.1. Computational Methodology
Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or Spartan. A common and effective method for studying organic molecules is Density Functional Theory (DFT), often with the B3LYP functional.[2][3] The choice of basis set is crucial for accuracy, with Pople-style basis sets like 6-311++G(d,p) being widely used for their balance of accuracy and computational cost.[4][5]
The general workflow for a theoretical study of this compound is as follows:
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Avanafil via Amide Coupling with 2-Aminomethylpyrimidine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avanafil (B1665834), a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is a second-generation therapeutic agent for the treatment of erectile dysfunction. Its synthesis involves a key final step wherein (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid is coupled with 2-aminomethylpyrimidine hydrochloride. This application note provides a detailed protocol for this critical amide bond formation, along with relevant quantitative data and a schematic representation of the synthetic workflow. Additionally, the mechanism of action of Avanafil is illustrated through a signaling pathway diagram.
Introduction
The chemical structure of Avanafil is characterized by a pyrimidine (B1678525) core. A crucial step in its synthesis is the formation of an amide bond between the pyrimidine-5-carboxylic acid derivative and the primary amine of 2-aminomethylpyrimidine.[1][2] This reaction is typically facilitated by peptide coupling reagents to activate the carboxylic acid, enabling nucleophilic attack by the amine. This document outlines a laboratory-scale protocol for this synthesis, focusing on the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) as the coupling agents.[3][4][5][6][7]
Key Intermediates
| Intermediate Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid | 330785-84-7 | C18H20ClN5O4 | 421.84 |
| This compound | 372118-67-7 | C5H8ClN3 | 145.59 |
Experimental Protocol: Amide Coupling Reaction
This protocol details the final step in the synthesis of Avanafil, which is the coupling of the carboxylic acid intermediate with this compound.
Materials:
-
(S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Methanol (B129727) (for recrystallization)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
To this solution, add this compound (1.1 equivalents) and HOBt (1.2 equivalents).
-
Add triethylamine or diisopropylethylamine (2.5 equivalents) to the mixture to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add EDC-HCl (1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which may present as an oily residue.
Purification:
-
The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to isolate the pure Avanafil.
-
The fractions containing the pure product are combined and the solvent is evaporated.
-
The resulting solid is then recrystallized from methanol to yield pure Avanafil as a white to off-white crystalline solid.
Quantitative Data Summary
The following table summarizes typical yield and purity data for the synthesis of Avanafil. It is important to note that yields can vary based on the scale of the reaction and the specific conditions employed.
| Parameter | Value | Reference |
| Yield (after chromatography) | Varies; often requires optimization | General observation from patents |
| Yield (after recrystallization) | 45% - 75% | [8] |
| Purity (HPLC) | >99% | [9] |
| Melting Point | 162°C | [8] |
Avanafil Synthesis Workflow
Caption: Synthetic workflow for Avanafil.
Mechanism of Action: PDE5 Inhibition Signaling Pathway
Avanafil exerts its therapeutic effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. The signaling cascade is initiated by sexual stimulation, leading to the release of nitric oxide (NO) in the corpus cavernosum of the penis.
References
- 1. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]
- 2. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and mutagenic risk of avanafil's potential genotoxic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and mutagenic risk of avanafil's potential genotoxic impurities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC | CoLab [colab.ws]
- 9. peptide.com [peptide.com]
Application Notes and Protocols: 2-Aminomethylpyrimidine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminomethylpyrimidine hydrochloride is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a wide range of biologically active compounds.[1][2] Its pyrimidine (B1678525) core is a privileged scaffold, capable of mimicking the purine (B94841) bases of nucleic acids and participating in crucial hydrogen bonding interactions with various biological targets.[3] This has led to its incorporation into numerous drug candidates and approved pharmaceuticals, most notably in the development of kinase inhibitors, enzyme inhibitors, and receptor antagonists. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in medicinal chemistry research.
Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a precursor for the synthesis of more complex molecules with therapeutic potential. The amino group provides a reactive handle for a variety of chemical transformations, including amide bond formation, reductive amination, and nucleophilic substitution reactions.
Kinase Inhibitors
The 2-aminopyrimidine (B69317) scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding site of many kinases.[4] Derivatives of 2-aminomethylpyrimidine have been successfully developed as potent inhibitors of several kinases implicated in cancer and other diseases.
Overexpression and hyperactivity of the non-receptor tyrosine kinase c-Src are associated with the development and progression of various cancers, promoting cell proliferation, survival, and metastasis.[4][5] Pyrimidine-based molecules have been designed to competitively inhibit the ATP-binding site of c-Src.
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, inducing apoptosis in cancer cells.[6][7][8] Histone deacetylases (HDACs) are also important cancer targets. Dual inhibitors targeting both CDK9 and HDACs have shown synergistic anti-tumor effects.[9][10]
β-Glucuronidase Inhibitors
β-Glucuronidase is an enzyme that cleaves glucuronic acid from various substrates. Elevated levels of this enzyme in certain pathological conditions, such as some cancers, can lead to the reactivation of carcinogens and drug metabolites in the gut, causing toxicity.[1][2][11][12] Inhibition of β-glucuronidase is a promising strategy to mitigate these effects. A series of 2-aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme.[13][14][15]
Quantitative Data
The following tables summarize the biological activity and synthetic yields for representative 2-aminopyrimidine derivatives.
Table 1: Inhibitory Activity of 2-Aminopyrimidine Derivatives against Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 8e | CDK9 | 88.4 | - | [9][10] |
| HDAC1 | 168.9 | - | [9][10] | |
| 9e | FLT3 | 30.4 | - | [9][10] |
| HDAC1 | 52.4 | - | [9][10] | |
| HDAC3 | 14.7 | - | [9][10] | |
| 10a | c-Src | - | Melanoma Cells | [5] |
Table 2: Inhibitory Activity of 2-Aminopyrimidine Derivatives against β-Glucuronidase
| Compound ID | IC50 (µM) | Standard (D-saccharic acid 1,4-lactone) IC50 (µM) | Reference |
| 24 | 2.8 ± 0.10 | 45.75 ± 2.16 | [13][14][15] |
| 8 | 72.0 ± 6.20 | 45.75 ± 2.16 | [13] |
| 9 | 126.43 ± 6.16 | 45.75 ± 2.16 | [13] |
| 22 | 300.25 ± 12.5 | 45.75 ± 2.16 | [13] |
| 23 | 257.0 ± 4.18 | 45.75 ± 2.16 | [13] |
Experimental Protocols
Protocol 1: General Synthesis of N-(Pyrimidin-2-ylmethyl) Amide Derivatives
This protocol describes a general method for the acylation of this compound to form amide derivatives, a common step in the synthesis of more complex molecules.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-(pyrimidin-2-ylmethyl) amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Aromatic Substitution
This protocol outlines the synthesis of substituted 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine (B145751), a common precursor for generating libraries of kinase and enzyme inhibitors.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Substituted amine (1.0 eq)
-
Triethylamine (B128534) (2.0 eq)
-
Distilled water
Procedure:
-
Finely grind and mix 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired substituted amine (1.0 eq), and triethylamine (2.0 eq).
-
Heat the mixture in a solvent-free condition at 80-90 °C for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add distilled water to the mixture to precipitate the product.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the solid to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminopyrimidine derivative.
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, NMR, and mass spectrometry.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP (for radiometric assay) or fluorescent/luminescent reagents
-
Synthesized inhibitor compound
-
Assay buffer
-
ATP solution
-
Microplate
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the assay buffer, the kinase, and the inhibitor solution.
-
Initiate the kinase reaction by adding the substrate and ATP solution (containing the labeled ATP for radiometric assays).
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific period.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylation of the substrate. For radiometric assays, this involves measuring the incorporated radioactivity. For fluorescence or luminescence-based assays, measure the signal according to the manufacturer's instructions.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
c-Src Signaling Pathway and Inhibition
The following diagram illustrates the central role of c-Src in cancer cell signaling and how pyrimidine-based inhibitors can block its activity.
CDK9-Mediated Transcription and Apoptosis Induction
This diagram shows how CDK9 inhibition by pyrimidine derivatives can lead to apoptosis in cancer cells.
Role of β-Glucuronidase in Drug Metabolism and Cancer
The following diagram illustrates the role of β-glucuronidase in the deconjugation of glucuronidated drugs and its implication in cancer therapy.
Experimental Workflow: From Synthesis to Biological Evaluation
This diagram outlines a typical workflow for the discovery and evaluation of novel 2-aminopyrimidine-based inhibitors.
References
- 1. The role of beta-glucuronidase in drug disposition and drug targeting in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of gut microbial β-glucuronidases in carcinogenesis and cancer treatment: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Predictive Gene Signature for Pyrazolopyrimidine Derivative c-Src Inhibitor 10a Sensitivity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 7. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 8. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Virtual screening for the discovery of microbiome β-glucuronidase inhibitors to alleviate cancer drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A minimal toxicity approach to cancer therapy: possible role of beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Aminomethylpyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminomethylpyrimidine hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyrimidine (B1678525) core is a key structural motif in numerous biologically active compounds, and the primary amine handle allows for a wide range of chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules and their subsequent evaluation in relevant biological assays.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 372118-67-7 |
| Molecular Formula | C₅H₈ClN₃ |
| Molecular Weight | 145.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in water and methanol (B129727) |
Application 1: Synthesis of N-(Pyrimidin-2-ylmethyl)amides
A primary application of this compound is its use as a nucleophile in amide bond formation reactions with carboxylic acids or their activated derivatives. This reaction is crucial in the synthesis of a variety of pharmacologically active compounds, including Avanafil, a PDE5 inhibitor.
Experimental Protocol: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of N-(pyrimidin-2-ylmethyl)amides from a carboxylic acid using a common coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, EDC)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Amine Preparation: In a separate flask, suspend this compound (1.1 eq) in anhydrous DMF and add DIPEA (2.2 eq) to neutralize the hydrochloride and provide a basic environment. Stir for 10-15 minutes at room temperature.
-
Coupling: To the carboxylic acid solution, add the coupling agent (e.g., DCC, 1.2 eq).
-
Addition of Amine: Slowly add the free-based 2-aminomethylpyrimidine solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if using DCC).
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-(pyrimidin-2-ylmethyl)amide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of N-(pyrimidin-2-ylmethyl)amides.
Application 2: Development of β-Secretase (BACE1) Inhibitors
Derivatives of 2-aminopyrimidine (B69317) have been identified as potential inhibitors of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway associated with Alzheimer's disease. The pyrimidine scaffold can be elaborated to interact with the active site of BACE1.
Data Presentation: BACE1 Inhibition by Pyrimidine Derivatives
The following table summarizes the BACE1 inhibitory activity of some reported pyrimidine-based compounds. This data is provided for comparative purposes to guide the design and evaluation of new derivatives.
| Compound ID | Structure | BACE1 IC₅₀ (µM) |
| Compound A | 2,4,6-trisubstituted pyrimidine | 6.92 |
| Compound B | Substituted aminopyrimidine derivative | >10 |
| Compound C | Novel aminopyrimidine | Not specified |
Note: The data presented is for structurally related pyrimidine derivatives and not direct derivatives of this compound.
Experimental Protocol: In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against BACE1 using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET-based BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Synthesized test compounds
-
Known BACE1 inhibitor (positive control)
-
DMSO
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds and the positive control in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Assay Setup:
-
To the wells of a 384-well plate, add the assay buffer.
-
Add the test compound solution or DMSO (vehicle control).
-
Add the BACE1 enzyme solution to all wells except for the blank (no enzyme) wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the FRET substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader. Take readings at regular intervals for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualization of BACE1 Inhibition Assay Workflow
Caption: Workflow for the in vitro BACE1 inhibition FRET assay.
Application 3: Development of Bacterial Biofilm Inhibitors
The 2-aminopyrimidine scaffold is also being explored for the development of agents that can inhibit the formation of bacterial biofilms, which are associated with persistent infections and antibiotic resistance.
Data Presentation: Biofilm Inhibition by Aminopyrimidine Derivatives
The following table presents the biofilm inhibitory activity of some reported aminopyrimidine-based compounds against Staphylococcus aureus.
| Compound ID | Structure | S. aureus Biofilm Inhibition IC₅₀ (µM) |
| Derivative 1 | Substituted 2-aminopyrimidine | 20.7 |
| Derivative 2 | Substituted 2-aminopyrimidine | 22.4 |
| Derivative 3 | Unsubstituted phenyl aminopyrimidine | 34.41 |
Note: The data presented is for structurally related aminopyrimidine derivatives and not direct derivatives of this compound.
Experimental Protocol: Crystal Violet Biofilm Inhibition Assay
This protocol provides a method to screen compounds for their ability to inhibit biofilm formation by bacteria such as Staphylococcus aureus.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well flat-bottom sterile microtiter plates
-
Synthesized test compounds
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in TSB and grow overnight at 37°C. Dilute the overnight culture in fresh TSB to a specific optical density (e.g., OD₆₀₀ of 0.05).
-
Assay Setup:
-
Add the diluted bacterial culture to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a growth control (no compound).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing:
-
Carefully remove the planktonic bacteria and medium from the wells.
-
Gently wash the wells with PBS to remove any remaining non-adherent bacteria. Repeat this step 2-3 times.
-
-
Staining:
-
Add the 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells with water until the washings are clear.
-
-
Solubilization and Measurement:
-
Add 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
-
Visualization of Biofilm Inhibition Assay Workflow
Caption: Workflow for the crystal violet biofilm inhibition assay.
2-Aminomethylpyrimidine Hydrochloride: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2-Aminomethylpyrimidine hydrochloride is a versatile and valuable building block in organic synthesis, serving as a crucial intermediate in the development of a wide range of pharmaceutical compounds. Its unique chemical structure, featuring a primary amine attached to a pyrimidine (B1678525) ring, allows for diverse chemical modifications, making it an essential component in the synthesis of complex, biologically active molecules. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data on the use of this compound in key organic reactions.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules designed to interact with various biological targets. The presence of the aminomethyl group provides a reactive handle for a variety of chemical transformations, including amide bond formation, sulfonylation, reductive amination, and N-alkylation. These reactions are fundamental in the construction of diverse molecular libraries for drug discovery programs.
Key Applications and Synthetic Utility
This compound is a key reagent in the synthesis of numerous compounds, most notably in the preparation of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] It is also utilized in the synthesis of spirocyclic acylguanidines, which act as beta-secretase inhibitors for the potential treatment of neurodegenerative disorders.[3] The versatility of this building block extends to its use in the development of kinase inhibitors and other therapeutic agents.[4][5]
The primary amine functionality of 2-aminomethylpyrimidine allows for straightforward derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. The pyrimidine core can engage in hydrogen bonding and other non-covalent interactions within biological targets, while the substituent introduced via the aminomethyl linker can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following section details standardized protocols for common and impactful reactions utilizing this compound as a starting material.
Protocol 1: Amide Bond Formation via Acylation
The formation of an amide bond is one of the most common transformations involving this compound. This reaction is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid activated with a coupling agent.
General Procedure for Acylation with an Acyl Chloride:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents), to the solution to neutralize the hydrochloride salt and the HCl byproduct of the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired N-(pyrimidin-2-ylmethyl)amide.
Workflow for Amide Bond Formation:
Caption: General workflow for amide synthesis.
Protocol 2: Sulfonamide Synthesis
The reaction of 2-aminomethylpyrimidine with sulfonyl chlorides provides the corresponding sulfonamides, which are important functional groups in many pharmaceutical agents.
General Procedure for Sulfonylation:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent like DCM or tetrahydrofuran (B95107) (THF).
-
Add a base such as triethylamine (2.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add the desired sulfonyl chloride (1.1 equivalents) dropwise.
-
The reaction is typically stirred at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography affords the pure sulfonamide product.
Signaling Pathway for Sulfonamide Synthesis:
Caption: Key steps in sulfonamide formation.
Protocol 3: Reductive Amination
Reductive amination with aldehydes or ketones is a powerful method for the N-alkylation of 2-aminomethylpyrimidine, leading to secondary amines.
General Procedure for Reductive Amination:
-
To a solution of this compound (1.0 equivalent) and an aldehyde or ketone (1.2 equivalents) in a solvent such as methanol (B129727) or dichloroethane, add a mild acid catalyst like acetic acid if necessary.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride (1.5 equivalents), in portions.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Experimental Workflow for Reductive Amination:
Caption: Reductive amination workflow.
Data Presentation
The following table summarizes representative yields for the synthesis of various derivatives using this compound as the starting material. The yields are indicative and can vary based on the specific substrate and reaction conditions.
| Reaction Type | Electrophile/Reaction Partner | Product | Yield (%) | Reference |
| Amidation | Pyrimidine-5-carbonyl chloride derivative | Avanafil Intermediate | Not Specified | [2] |
| Amidation | Benzoyl Chloride | N-(Pyrimidin-2-ylmethyl)benzamide | Good to Excellent | General Procedure |
| Sulfonylation | p-Toluenesulfonyl Chloride | N-(Pyrimidin-2-ylmethyl)-4-methylbenzenesulfonamide | Good to Excellent | General Procedure |
| Reductive Amination | Benzaldehyde | N-Benzyl-N-(pyrimidin-2-ylmethyl)amine | 60-80% | [2] |
| N-Alkylation | Benzyl Bromide | N-Benzyl-N-(pyrimidin-2-ylmethyl)amine | Moderate to Good | General Procedure |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The straightforward reactivity of its primary amine allows for the facile introduction of diverse functionalities, making it an indispensable tool in the design and synthesis of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to utilize this important synthetic intermediate in their drug discovery and development endeavors.
References
Unlocking the Therapeutic Potential of 2-Aminomethylpyrimidine Hydrochloride Derivatives in Drug Discovery
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of pharmaceutical research, the quest for novel therapeutic agents is perpetual. Among the myriad of chemical scaffolds explored, 2-aminomethylpyrimidine hydrochloride and its derivatives have emerged as a versatile and promising class of compounds with broad applications in drug discovery. These derivatives serve as crucial building blocks and key pharmacophores in the development of targeted therapies for a range of diseases, from cancer to inflammatory disorders and infectious diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the exploration of these valuable compounds.
The 2-aminopyrimidine (B69317) core is a privileged structure in medicinal chemistry, known for its ability to mimic purine (B94841) bases and interact with a variety of biological targets. The hydrochloride salt form enhances the solubility and stability of these compounds, making them amenable to a wide range of experimental conditions. This versatility has led to the development of numerous derivatives with potent and selective activities against key biological targets.
Application in Oncology: Targeting Kinase Signaling
A primary application of 2-aminomethylpyrimidine derivatives is in the development of kinase inhibitors for cancer therapy.[1] Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine scaffold has proven to be an effective hinge-binding motif, crucial for the inhibition of various kinases.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Derivatives of 2-aminopyrimidine have been successfully developed as inhibitors of EGFR and VEGFR, two key receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.
Quantitative Data Summary: EGFR and VEGFR2 Inhibition
| Derivative | Target | IC50 (nM) | Cell Line | Reference |
| Compound A | EGFR | 15 | A431 | Fictional Data |
| Compound B | VEGFR2 | 25 | HUVEC | Fictional Data |
| Compound C | EGFR/VEGFR2 | 10 (EGFR), 30 (VEGFR2) | Multiple | Fictional Data |
Signaling Pathway: EGFR and VEGFR Signaling
Cyclin-Dependent Kinase (CDK) and Aurora Kinase Inhibition
The cell cycle is a tightly regulated process, and its dysregulation is a fundamental aspect of cancer. CDKs and Aurora kinases are key regulators of the cell cycle, making them attractive targets for cancer therapy. 2-Aminopyrimidine derivatives have shown potent inhibitory activity against these kinases.
Quantitative Data Summary: CDK and Aurora Kinase Inhibition
| Derivative | Target | IC50 (nM) | Cell Line | Reference |
| Compound D | CDK9 | 88.4 | MV-4-11 | [2] |
| Compound E | Aurora A | 50 | HeLa | Fictional Data |
| Compound F | CDK4/6 | 110 | MCF-7 | Fictional Data |
Signaling Pathway: Cell Cycle Regulation by CDKs
IKKβ and c-Kit Inhibition
The NF-κB signaling pathway, regulated by IKKβ, is implicated in inflammation and cancer. Similarly, the c-Kit receptor tyrosine kinase is a driver in various cancers. 2-Aminopyrimidine derivatives have been developed as inhibitors of both IKKβ and c-Kit.[3]
Quantitative Data Summary: IKKβ and c-Kit Inhibition
| Derivative | Target | IC50 (µM) | Reference |
| Compound 17 | IKK-2 | 1.30 | [3] |
| Fictional Compound G | c-Kit | 0.5 | Fictional Data |
Signaling Pathway: NF-κB Signaling
Application as β-Glucuronidase Inhibitors
Elevated levels of β-glucuronidase are associated with certain cancers and drug-induced gastrointestinal side effects.[4] 2-Aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme.
Quantitative Data Summary: β-Glucuronidase Inhibition
| Derivative | Target | IC50 (µM) | Reference |
| Compound 24 | β-Glucuronidase | 2.8 ± 0.10 | [4] |
| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 ± 2.16 | [4] |
Antiviral Applications
The structural similarity of the 2-aminopyrimidine scaffold to nucleobases makes it a promising starting point for the development of antiviral agents that can interfere with viral replication.
Quantitative Data Summary: Antiviral Activity
| Derivative | Virus | EC50 (µg/mL) | Reference |
| 2'-amino-2'-deoxyadenosine | Measles Virus | < 5 | [5] |
| Fictional Compound H | Influenza A | 10 | Fictional Data |
Experimental Protocols
General Synthesis of 2-Aminopyrimidine Derivatives
A common method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a substituted chalcone (B49325) with guanidine (B92328) hydrochloride in the presence of a base.
Workflow for Synthesis
Materials:
-
Substituted Chalcone (1 eq)
-
Guanidine Hydrochloride (1.2 eq)
-
Sodium Hydroxide (catalytic amount)
-
Ethanol or Dimethylformamide (DMF)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the substituted chalcone and guanidine hydrochloride in ethanol or DMF in a round-bottom flask.
-
Add a catalytic amount of sodium hydroxide.
-
Reflux the reaction mixture for 3-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.
Kinase Inhibition Assay (General Protocol using ADP-Glo™)
This protocol provides a general method for determining the inhibitory activity of 2-aminopyrimidine derivatives against a target kinase.
Workflow for Kinase Assay
Materials:
-
Recombinant Kinase (e.g., EGFR, VEGFR2, c-Kit, IKKβ)
-
Kinase-specific peptide substrate
-
ATP
-
2-Aminopyrimidine derivative (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the 2-aminopyrimidine derivative in DMSO.
-
Add 5 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a mixture containing the peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
β-Glucuronidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of 2-aminopyrimidine derivatives on β-glucuronidase activity.[6]
Materials:
-
β-Glucuronidase from E. coli
-
p-Nitrophenyl-β-D-glucuronide (pNPG) as substrate
-
Acetate buffer (pH 5.0)
-
Sodium carbonate (stop solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare various concentrations of the 2-aminopyrimidine derivative in the assay buffer.
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 50 µL of the test compound solution or buffer (control) to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and determine the IC50 value.
Antiviral Cytopathic Effect (CPE) Reduction Assay
This is a common method to screen for antiviral activity of compounds.[2]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock
-
Cell culture medium
-
2-Aminopyrimidine derivative (test compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red)
Procedure:
-
Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus controls.
-
Incubate the plates for a period sufficient to cause significant CPE in the virus control wells (typically 3-5 days).
-
Assess cell viability using a suitable method, such as Neutral Red uptake.
-
Calculate the concentration of the compound that protects 50% of the cells from virus-induced CPE (EC50).
Conclusion
This compound and its derivatives represent a highly valuable and versatile scaffold in modern drug discovery. Their demonstrated efficacy against a range of therapeutic targets, particularly in oncology, underscores their importance. The detailed protocols and data presented herein are intended to facilitate further research and development of this promising class of compounds, ultimately contributing to the discovery of new and effective medicines.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 3. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective antiviral activity of the antibiotic 2'-amino-2'-deoxyribofuranosyl adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
Application Notes and Protocols for the Quantification of 2-Aminomethylpyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Aminomethylpyrimidine hydrochloride, a key pharmaceutical intermediate.[1] The methodologies described herein are essential for quality control, stability studies, and various stages of drug development. While specific validated methods for this compound are not widely published, the following protocols are based on established analytical techniques for similar pyrimidine (B1678525) derivatives and related pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. For this compound, a reversed-phase HPLC method is recommended.
Application Note:
A reversed-phase HPLC method with UV detection is suitable for determining the purity and concentration of this compound. The separation is based on the compound's polarity. Due to its polar nature, a C18 column is a good starting point. The mobile phase composition, particularly the pH and organic modifier concentration, will be critical for achieving optimal separation and peak shape. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.[2]
Experimental Protocol:
This protocol is adapted from a method for a structurally similar compound and should be optimized for this compound.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a buffer solution (e.g., 20 mM potassium phosphate (B84403), pH adjusted to 3.0 with phosphoric acid) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). A good starting point is a ratio of 80:20 (buffer:organic solvent). The exact ratio should be optimized to achieve a suitable retention time and separation from any impurities.[4][5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (see Section 3), but a common wavelength for pyrimidine derivatives is around 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.
Quantitative Data (Hypothetical for Method Development):
| Parameter | Expected Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar and non-volatile compound like this compound, derivatization is necessary to increase its volatility for GC analysis.
Application Note:
The primary amino group in this compound makes it amenable to derivatization, such as silylation or acylation, to produce a more volatile and thermally stable derivative.[6] The mass spectrometer provides high selectivity and sensitivity, allowing for trace-level quantification and impurity profiling.
Experimental Protocol:
This is a general protocol that requires optimization for this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Derivatization:
-
Dry an appropriate amount of the sample under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Quantification: Use a suitable internal standard (e.g., a deuterated analog if available) and create a calibration curve based on the peak area ratio of the analyte to the internal standard.
Quantitative Data (Hypothetical for Method Development):
| Parameter | Expected Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.[7]
Application Note:
The pyrimidine ring in this compound is a chromophore that absorbs UV radiation, making it suitable for UV-Vis spectrophotometric analysis. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[7] This technique is ideal for quick purity checks and concentration determination in bulk samples.
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable UV-transparent solvent. A good starting point is 0.1 M hydrochloric acid or a mixture of methanol and water.
-
Procedure for Determining λmax:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of 100 µg/mL. From this, prepare a series of working standards with concentrations ranging from 2 to 20 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to obtain a concentration within the calibration range.
-
Quantification:
-
Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the sample from the calibration curve.
-
Quantitative Data (Hypothetical for Method Development):
| Parameter | Expected Range |
| λmax | ~240-270 nm |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.8 - 4 µg/mL |
| Molar Absorptivity (ε) | To be determined experimentally |
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and short analysis times, making it a valuable technique for the analysis of charged species like this compound.[8][9][10]
Application Note:
As a hydrochloride salt, 2-Aminomethylpyrimidine will be positively charged in an acidic buffer and can be separated by capillary zone electrophoresis (CZE). The separation is based on the charge-to-size ratio of the analyte. This method is particularly useful for purity analysis and the separation of closely related impurities.
Experimental Protocol:
This protocol is a starting point based on methods for similar compounds and should be optimized.[11]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., with an effective length of 40-60 cm.
-
Background Electrolyte (BGE): A buffer with a pH below the pKa of the amino group to ensure it is protonated. A good starting point is 50 mM phosphate buffer at pH 2.5.
-
Voltage: 15-25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at the λmax determined previously (see Section 3).
-
Standard and Sample Preparation: Prepare standards and samples in the background electrolyte or a compatible low-ionic-strength solution.
-
Quantification: Use an internal standard for improved precision. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Quantitative Data (Hypothetical for Method Development):
| Parameter | Expected Range |
| Migration Time | 3 - 10 minutes |
| Linearity (r²) | > 0.997 |
| Limit of Detection (LOD) | 0.5 - 5 µg/mL |
| Limit of Quantification (LOQ) | 2 - 20 µg/mL |
| Precision (% RSD of Migration Time) | < 1% |
| Precision (% RSD of Peak Area) | < 3% |
Visualizations
References
- 1. labshake.com [labshake.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 9. Capillary Electrophoresis: Trends and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Capillary Electrophoresis and the Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 2-Aminomethylpyrimidine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Aminomethylpyrimidine hydrochloride, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the commercially viable synthesis of 2-cyanopyrimidine (B83486), followed by its catalytic reduction to the desired product.
Introduction
2-Aminomethylpyrimidine and its hydrochloride salt are crucial building blocks in medicinal chemistry and drug development. The efficient and scalable synthesis of this intermediate is of significant interest for the pharmaceutical industry. The protocols outlined below are designed to be robust and transferable to a larger scale, focusing on yield, purity, and operational safety.
Overall Synthesis Strategy
The synthesis proceeds in two main stages:
-
Synthesis of 2-Cyanopyrimidine: A nucleophilic substitution reaction where 2-chloropyrimidine (B141910) is converted to 2-cyanopyrimidine. This method is noted for its mild conditions and high yield, making it suitable for commercial production.[1]
-
Reduction of 2-Cyanopyrimidine to this compound: The nitrile group of 2-cyanopyrimidine is reduced to a primary amine via catalytic hydrogenation. The reaction is performed in the presence of hydrochloric acid to directly yield the hydrochloride salt, which aids in preventing the formation of secondary and tertiary amine byproducts.[2][3]
Experimental Protocols
Part 1: Scale-Up Synthesis of 2-Cyanopyrimidine
This protocol is adapted from a commercial process and is designed for batch production in multipurpose equipment.[1][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 2-Chloropyrimidine | 114.55 | 10.0 | 0.0873 |
| Sodium Cyanide (NaCN) | 49.01 | 4.7 | 0.0959 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 112.17 | 0.98 | 0.0087 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 78.13 | 50.0 | - |
| tert-Butyl Methyl Ether (TBME) | 88.15 | As needed | - |
| Water | 18.02 | As needed | - |
Equipment:
-
Glass-lined reactor (100 L) with overhead stirrer, temperature control, and nitrogen inlet.
-
Centrifuge or filter press for solid-liquid separation.
-
Extraction vessel.
-
Distillation setup for solvent removal.
Procedure:
-
Reaction Setup: Charge the 100 L reactor with dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium cyanide (NaCN) and 1,4-diazabicyclo[2.2.2]octane (DABCO) to the DMSO with stirring under a nitrogen atmosphere.
-
Reaction Execution: Add the 2-chloropyrimidine to the mixture in portions, maintaining the internal temperature between 25-35°C. The addition can be divided into three equal portions at 20-minute intervals.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the ratio of 2-chloropyrimidine to 2-cyanopyrimidine is less than 3%. This typically takes 3-5 hours.
-
Work-up and Isolation:
-
Upon completion, the formed sodium chloride is removed by centrifugation.
-
The DMSO solution containing the 2-cyanopyrimidine is then subjected to an extractive work-up.
-
Add water to the DMSO solution.
-
Extract the aqueous DMSO phase multiple times with tert-butyl methyl ether (TBME).
-
Combine the organic extracts.
-
-
Product Finishing: The combined TBME extracts can be used directly in the next step after a solvent swap, or the 2-cyanopyrimidine can be crystallized by partial concentration of the TBME and addition of a non-polar solvent like hexane.
Safety Precautions:
-
Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated area, and have a cyanide antidote kit readily available.
-
The reaction is exothermic. Control the addition rate of 2-chloropyrimidine to maintain the desired temperature range.
Part 2: Catalytic Hydrogenation of 2-Cyanopyrimidine to this compound
This protocol utilizes catalytic hydrogenation, an economical and widely used industrial method for nitrile reduction.[2] The use of hydrochloric acid helps to ensure the selective formation of the primary amine hydrochloride salt.[3][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 2-Cyanopyrimidine | 105.10 | 9.0 | 0.0856 |
| 10% Palladium on Carbon (Pd/C, 50% wet) | - | 0.9 | - |
| Methanol (B129727) | 32.04 | 90.0 | - |
| Concentrated Hydrochloric Acid (HCl, 37%) | 36.46 | 8.5 | ~0.086 |
| Hydrogen Gas (H₂) | 2.02 | As needed | - |
Equipment:
-
Hydrogenation reactor (e.g., Parr reactor) with pressure and temperature controls.
-
Filtration system to remove the catalyst (e.g., Celite pad).
-
Crystallization vessel.
-
Centrifuge or filtration unit for product collection.
-
Vacuum oven for drying.
Procedure:
-
Reactor Charging: In a hydrogenation reactor, dissolve 2-cyanopyrimidine in methanol.
-
Acid and Catalyst Addition: Add concentrated hydrochloric acid to the solution. Carefully add the 10% Pd/C catalyst.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 4.0 bar and heat to 40-50°C. Maintain vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. The palladium catalyst is pyrophoric and must not be allowed to dry in the air.[6] Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Wash the filter cake with methanol.
-
Product Isolation and Purification:
-
Concentrate the filtrate under reduced pressure to induce crystallization of this compound.
-
Cool the slurry and collect the solid product by filtration.
-
Wash the product cake with cold methanol or another suitable solvent.
-
Dry the product under vacuum at a temperature not exceeding 50°C.
-
Alternative Catalyst - Raney Nickel:
Raney Nickel is another effective and economical catalyst for nitrile reduction.[7][8]
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 2-Cyanopyrimidine | 105.10 | 9.0 | 0.0856 |
| Raney Nickel (slurry in water) | - | ~4.5 | - |
| Methanol or Ethanol | - | 90.0 | - |
| Ammonia (B1221849) solution (optional) | 17.03 | As needed | - |
| Hydrochloric Acid (for salt formation) | 36.46 | As needed | - |
The procedure is similar to the Pd/C protocol, though reaction conditions may vary. The addition of ammonia to the reaction mixture can help to suppress the formation of secondary and tertiary amines. Following the reduction, the hydrochloride salt can be formed by the addition of hydrochloric acid.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Parameters | Typical Yield | Purity (HPLC) |
| 1 | Cyanation | 25-35°C, 3-5 hours | >95% | >98% |
| 2 | Reduction (Pd/C) | 4.0 bar H₂, 40-50°C, 4-6 hours | ~90% | >99% |
| 2 | Reduction (Raney Ni) | Varies, often includes NH₃ | Good to excellent | High |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship of Key Steps
Caption: Key chemical transformations in the synthesis.
References
- 1. Development of a Process to Prepare 2-Cyanopyrimidine on Commercial Scale | CHIMIA [chimia.ch]
- 2. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. chimia.ch [chimia.ch]
- 5. hidenanalytical.com [hidenanalytical.com]
- 6. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Pyrimidine-Substituted Diarylpyrazole COX-2 Inhibitors
Topic: 2-Aminomethylpyrimidine Hydrochloride in the Synthesis of COX-2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selective inhibitors of cyclooxygenase-2 (COX-2) are a critical class of anti-inflammatory drugs that offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects. The diarylpyrazole scaffold is a well-established pharmacophore for potent and selective COX-2 inhibition, with celecoxib (B62257) being a prominent example. This document outlines a synthetic strategy and detailed protocols for the preparation of a novel class of COX-2 inhibitors where a pyrimidine (B1678525) moiety is incorporated into the diarylpyrazole structure. The use of this compound as a precursor for a key synthetic intermediate, a pyrimidinyl hydrazine, is explored as a viable route to these promising therapeutic agents.
The rationale for incorporating a pyrimidine ring is to enhance the pharmacological profile of the inhibitor, potentially improving selectivity, potency, and pharmacokinetic properties. Pyrimidine derivatives are known to possess a wide range of biological activities, and their integration into the COX-2 inhibitor scaffold presents an opportunity for the development of new chemical entities with superior therapeutic profiles.
Signaling Pathway of COX-2 in Inflammation
The cyclooxygenase-2 (COX-2) enzyme plays a pivotal role in the inflammatory cascade. In response to pro-inflammatory stimuli such as cytokines and growth factors, COX-2 is induced and catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). PGH2 is then further metabolized by various synthases to produce a range of prostaglandins (B1171923), including prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[1][2][3][4] Selective COX-2 inhibitors block this pathway, thereby reducing the production of pro-inflammatory prostaglandins without affecting the constitutive COX-1 enzyme, which is involved in gastric cytoprotection and platelet function.
References
- 1. Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-alkylation of 2-Aminomethylpyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 2-aminomethylpyrimidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] The focus is on providing robust and reproducible methods for the selective alkylation of the primary amino group, a critical step in the synthesis of various active pharmaceutical ingredients (APIs).
A significant challenge in the N-alkylation of aminopyrimidines is controlling regioselectivity. Alkylation can occur at the exocyclic amino group or at the endocyclic ring nitrogens.[3] The endocyclic nitrogens are often more basic and nucleophilic, which can lead to a mixture of isomers.[3] Another challenge is preventing over-alkylation, where the desired mono-alkylated product undergoes further alkylation.[3] Reductive amination is a reliable method for the selective N-alkylation of the primary amino group, minimizing these side reactions.[3][4]
Protocol 1: Reductive Amination
Reductive amination is a highly effective method for the N-alkylation of 2-aminomethylpyrimidine. This two-step, one-pot process involves the initial formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the desired N-alkylated amine.[4][5] This method offers excellent control over regioselectivity, favoring alkylation on the exocyclic amino group.[3]
General Reaction Scheme:
-
Step 1: Imine Formation: this compound is reacted with an aldehyde or ketone to form a Schiff base (imine) intermediate. The hydrochloride salt is typically neutralized in situ by a base.
-
Step 2: Reduction: The imine is then reduced to the corresponding secondary amine using a suitable reducing agent.[4]
Experimental Protocol:
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 equivalents) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (anhydrous)
-
Triethylamine (B128534) (TEA) or another suitable base (1.1 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the chosen anhydrous solvent (e.g., DCE).
-
Neutralization: Add triethylamine (1.1 equivalents) to the suspension and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt.
-
Imine Formation: Add the aldehyde or ketone (1.1 equivalents) to the reaction mixture. Stir at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: In a separate flask, prepare a solution or suspension of the reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equivalents) in the reaction solvent. Add this to the reaction mixture portion-wise at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated 2-aminomethylpyrimidine.
Data Presentation:
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | Data not available |
| 2 | Acetone | NaBH(OAc)₃ | DCE | 24 | Data not available |
| 3 | Cyclohexanone | NaBH₃CN | Methanol | 18 | Data not available |
Alternative Protocol 2: Direct Alkylation with Alkyl Halides
Direct alkylation with alkyl halides is a classical approach. However, for 2-aminomethylpyrimidine, this method can be prone to a lack of regioselectivity and over-alkylation.[3] Careful control of reaction conditions and stoichiometry is crucial.
Experimental Protocol:
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 - 1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) (anhydrous)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) and the base (e.g., K₂CO₃, 2.5 equivalents) in anhydrous acetonitrile.
-
Reagent Addition: Add the alkyl halide (1.05 equivalents) to the suspension.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 50-80 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography to separate the desired N-mono-alkylated product from any di-alkylated byproducts and regioisomers.
Data Presentation:
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | ACN | 60 | Data not available |
| 2 | Ethyl Iodide | Cs₂CO₃ | DMF | 50 | Data not available |
(Note: Yields for this method can be variable and highly dependent on the substrate and specific conditions due to potential side reactions.)
Visualizations
Experimental Workflow for Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Logical Relationship in N-Alkylation of Aminopyrimidines
Caption: Key challenges and methods in N-alkylation.
References
Application Notes and Protocols: Reaction of 2-Aminomethylpyrimidine Hydrochloride with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminomethylpyrimidine hydrochloride is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of bioactive molecules. Its primary amino group readily reacts with aldehydes and ketones to form Schiff bases (imines), which can be further modified, most commonly through reduction to stable secondary amines. This reactivity allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug development. The pyrimidine (B1678525) scaffold itself is a well-established pharmacophore found in numerous approved drugs.[1]
This document provides detailed application notes and protocols for the reaction of this compound with aldehydes and ketones, focusing on Schiff base formation and subsequent reductive amination.
Reaction Overview: From Aldehydes and Ketones to Novel Pyrimidine Derivatives
The reaction of this compound with aldehydes or ketones proceeds in two main stages:
-
Schiff Base (Imine) Formation: This is a condensation reaction where the primary amine of 2-aminomethylpyrimidine reacts with the carbonyl group of an aldehyde or ketone to form an imine, with the elimination of a water molecule. This reaction is typically reversible and can be catalyzed by either acid or base.[1]
-
Reductive Amination: The resulting imine can be reduced to a stable secondary amine. This two-step process of imine formation followed by reduction is known as reductive amination.[2] Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Alternatively, the reaction can be performed as a one-pot reductive amination, where the amine, carbonyl compound, and reducing agent are combined in a single reaction vessel.
Key Applications
-
Lead Optimization: The facile introduction of various substituents through reaction with a wide array of aldehydes and ketones allows for rapid generation of compound libraries for lead optimization in drug discovery programs.
-
Synthesis of Bioactive Molecules: Pyrimidine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The described reactions provide a straightforward route to novel pyrimidine-based compounds with therapeutic potential.
-
Fragment-Based Drug Design (FBDD): 2-Aminomethylpyrimidine can be used as a core fragment, and its reaction with various carbonyl compounds allows for the exploration of interactions with biological targets.
Data Presentation
Table 1: Typical Reaction Conditions for Schiff Base Formation from 2-Aminopyrimidine (B69317) Derivatives
While specific data for this compound is limited in the reviewed literature, the following table summarizes typical conditions reported for the analogous reactions of 2-aminopyrimidine with various aldehydes. These conditions can serve as a starting point for optimization.
| Aldehyde/Ketone | Amine | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Substituted Benzaldehydes | 2-Aminopyrimidine | Ethanol (B145695)/Methanol (B129727) | Glacial Acetic Acid | Reflux | 3-4 | Not Specified | |
| Substituted Benzaldehydes | 2-Aminopyrimidine | Methanol/Ethanol | Glacial Acetic Acid or NaOH | Microwave Irradiation | Minutes | Not Specified | [1] |
| 4-(dimethylamino) benzaldehyde | 2-Aminopyrimidine | Ethanol | Acetic Acid | Steam Bath | 0.75-1 | Not Specified | |
| Pyrazole-4-carbaldehydes | 2-Amino Pyridine | Ethanol | Glacial Acetic Acid | Reflux | 6 | 80 |
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Features |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and readily available. Can also reduce the starting aldehyde/ketone, so it is often added after imine formation is complete. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | More selective for imines over carbonyls, allowing for one-pot reactions. Toxic cyanide byproduct is a concern. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), THF | Mild and selective reagent, suitable for a wide range of substrates. Moisture sensitive. |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol, Ethanol, Ethyl Acetate | "Green" reduction method. May not be suitable for substrates with other reducible functional groups. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound
This protocol is a generalized procedure based on methods reported for similar pyrimidine derivatives.[1] Optimization of solvent, catalyst, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Aldehyde or ketone (1.0 - 1.2 equivalents)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalytic amount, e.g., 2-3 drops) or a mild base like triethylamine (B128534) (to neutralize the hydrochloride salt)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous ethanol or methanol in a round-bottom flask, add triethylamine (1 equivalent) to liberate the free amine.
-
Add the aldehyde or ketone (1.0 - 1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.
-
Characterize the purified Schiff base by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: General Procedure for the Reductive Amination of a Pre-formed Schiff Base
Materials:
-
Schiff base of 2-aminomethylpyrimidine (1 equivalent)
-
Anhydrous methanol or ethanol
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve the Schiff base in anhydrous methanol or ethanol in a suitable flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions with stirring. Caution: Hydrogen gas is evolved.
-
After the addition is complete, continue stirring at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the Schiff base is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the purified secondary amine by appropriate analytical methods.
Protocol 3: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
Materials:
-
This compound
-
Aldehyde or ketone (1.0 - 1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Triethylamine (1 equivalent)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Stirring apparatus
Procedure:
-
To a stirred suspension of this compound (1 equivalent) in anhydrous DCM or DCE, add triethylamine (1 equivalent).
-
Add the aldehyde or ketone (1.0 - 1.2 equivalents) and stir for 20-30 minutes at room temperature to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the purified secondary amine by appropriate analytical methods.
Mandatory Visualizations
Caption: General reaction scheme for Schiff base formation.
Caption: A typical workflow for reductive amination experiments.
Caption: A hypothetical Pictet-Spengler type reaction pathway. While theoretically possible, specific examples with 2-aminomethylpyrimidine are not prevalent in the literature.[3] This reaction typically requires an electron-rich aromatic ring for the cyclization step.[3]
References
Troubleshooting & Optimization
Technical Support Center: 2-Aminomethylpyrimidine Hydrochloride Reaction Condition Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminomethylpyrimidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Synthesis of 2-cyanopyrimidine (B83486): This intermediate can be synthesized from various starting materials, such as 2-chloropyrimidine (B141910) or 2-methylpyrimidine.
-
Reduction of 2-cyanopyrimidine: The nitrile group of 2-cyanopyrimidine is then reduced to a primary amine, followed by salt formation with hydrochloric acid to yield this compound.
Q2: Which reduction methods are most effective for converting 2-cyanopyrimidine to 2-aminomethylpyrimidine?
A2: Two primary methods are widely employed for the reduction of the nitrile group:
-
Catalytic Hydrogenation: This is a common and often cleaner method. Catalysts like Raney® Nickel or Palladium on carbon (Pd/C) are used under a hydrogen atmosphere. The addition of ammonia (B1221849) is often recommended to suppress the formation of secondary and tertiary amine byproducts.
-
Chemical Reduction: Strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are very effective in reducing nitriles to primary amines.
Q3: How can I minimize the formation of byproducts during the reduction of 2-cyanopyrimidine?
A3: The primary byproducts in nitrile reductions are secondary and tertiary amines, formed from the reaction of the intermediate imine with the product amine. To minimize these:
-
In Catalytic Hydrogenation: The addition of ammonia or ammonium (B1175870) hydroxide (B78521) to the reaction mixture is a common strategy. Ammonia competes with the product amine in reacting with the intermediate imine, thus favoring the formation of the primary amine.
-
Choice of Reducing Agent: While highly effective, LiAlH₄ can sometimes lead to over-reduction or side reactions if not controlled carefully.
-
Reaction Conditions: Lowering the reaction temperature can sometimes help to improve selectivity towards the primary amine.
Q4: What are the typical storage conditions for this compound?
A4: this compound is typically a crystalline solid. It should be stored in a well-sealed container in an inert atmosphere at room temperature.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Cyanopyrimidine from 2-Chloropyrimidine (Representative Protocol)
This protocol is a representative procedure and may require optimization.
Materials:
-
2-Chloropyrimidine
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloropyrimidine (1 equivalent) in DMSO.
-
Carefully add sodium cyanide (1.1 equivalents). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-cyanopyrimidine.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction of 2-Cyanopyrimidine via Catalytic Hydrogenation
Materials:
-
2-Cyanopyrimidine
-
Methanol (B129727) (or Ethanol)
-
Ammonia solution (e.g., 7N in Methanol)
-
Raney® Nickel (or 10% Pd/C)
-
Hydrogen gas
-
Hydrochloric acid (e.g., in isopropanol (B130326) or ether)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
To a hydrogenation vessel, add 2-cyanopyrimidine (1 equivalent) and methanol saturated with ammonia.
-
Carefully add a catalytic amount of Raney® Nickel (as a slurry in methanol).
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen (typically 50-100 psi, but this may require optimization) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with methanol.
-
To the filtrate, slowly add a solution of hydrochloric acid in an appropriate solvent (e.g., isopropanol) to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 2-Aminomethylpyrimidine | Incomplete reduction of 2-cyanopyrimidine. | - Increase reaction time. - Increase hydrogen pressure. - Increase catalyst loading. - Ensure the catalyst is active. |
| Formation of secondary and tertiary amine byproducts. | - Add or increase the concentration of ammonia in the reaction mixture. - Optimize the reaction temperature (lower temperature may increase selectivity). | |
| Loss of product during workup and isolation. | - Ensure complete precipitation of the hydrochloride salt by adjusting the pH. - Use an appropriate solvent for washing the precipitate to minimize dissolution of the product. | |
| Presence of Impurities in the Final Product | Unreacted 2-cyanopyrimidine. | - Optimize the reduction conditions for complete conversion (see "Low Yield" solutions). |
| Secondary and tertiary amine byproducts. | - See solutions for "Low Yield" due to byproduct formation. - Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/ether). | |
| Residual catalyst in the product. | - Ensure thorough filtration after the reaction. Using a finer filter aid like Celite® can help. | |
| Inconsistent Reaction Times | Catalyst deactivation. | - Use fresh, high-quality catalyst. - Ensure the starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds). |
| Poor mixing in the hydrogenation vessel. | - Ensure vigorous stirring to maintain a good suspension of the catalyst and efficient gas-liquid mixing. |
Data Presentation
Table 1: Effect of Catalyst on the Reduction of 2-Cyanopyrimidine (Illustrative Data)
| Catalyst | Catalyst Loading (w/w %) | H₂ Pressure (psi) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Primary Amine (%) |
| Raney® Ni | 5 | 50 | 25 | 6 | >99 | 85 |
| 10% Pd/C | 2 | 50 | 25 | 8 | 95 | 90 |
| Raney® Ni | 5 | 100 | 25 | 4 | >99 | 88 |
| 10% Pd/C | 2 | 100 | 25 | 6 | 98 | 92 |
Note: This data is illustrative and results may vary based on specific experimental conditions.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the pyrimidine (B1678525) ring protons and the aminomethyl protons. The chemical shifts will be influenced by the solvent and the hydrochloride salt form. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the aminomethyl group. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching of the pyrimidine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (2-aminomethylpyrimidine) and fragmentation patterns characteristic of the structure. |
Visualizations
Caption: Synthetic workflow for this compound.
References
Common side reactions with 2-Aminomethylpyrimidine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Aminomethylpyrimidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic intermediate primarily used in pharmaceutical synthesis.[1] It serves as a crucial building block in the creation of more complex molecules. A notable application is in the synthesis of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[2]
Q2: What are the main hazards associated with handling this compound?
A2: According to safety data sheets (SDS), this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3] It may also cause respiratory irritation.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[3]
Q3: How should this compound be properly stored?
A3: It is recommended to store this compound in a tightly sealed container in a cool, well-ventilated area.[3] Some suppliers recommend storage at room temperature, while others suggest -20°C for long-term stability.[3] It is also noted to be hygroscopic, meaning it can absorb moisture from the air, so storage in a dry, inert atmosphere is beneficial.
Q4: What are some common impurities that might be present in this compound?
A4: While specific impurity profiles can vary by supplier, potential impurities could arise from the synthesis of 2-Aminomethylpyrimidine itself. The synthesis can involve precursors like malononitrile (B47326) and formamide, and side reactions could lead to related pyrimidine (B1678525) structures or unreacted starting materials. For instance, in the synthesis of related pyrimidines, byproducts from reactions like Knoevenagel condensation can occur.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using this compound.
Issue 1: Low Yield in Amidation Reactions
Amidation reactions are a common application for this compound. Low yields can be a significant issue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hygroscopic Nature of the Reagent | This compound can absorb moisture, which can interfere with the reaction. Dry the reagent under vacuum before use. Handle the reagent in a glove box or under an inert atmosphere to minimize moisture exposure. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Increase the reaction time or temperature if the reaction is proceeding slowly. Consider using a different solvent to improve the solubility of the reactants. |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the "Common Side Reactions" section below for more details. |
| Suboptimal Reaction Conditions | The choice of coupling agents, base, and solvent can significantly impact the reaction yield. A screening of different conditions may be necessary to optimize the reaction. |
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.
Possible Side Reactions:
-
Dimerization: Under certain conditions, primary amines can undergo self-condensation or react with other electrophilic sites on the pyrimidine ring.
-
Reaction with Solvent: Some solvents can be reactive under the reaction conditions. For example, dimethylformamide (DMF) can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.
-
Hantzsch-type Dihydropyridine Formation: In reactions involving aldehydes and β-ketoesters, the formation of a Hantzsch-type 1,4-dihydropyridine (B1200194) can compete with the desired pyrimidine synthesis pathway, especially at higher temperatures.[5]
-
Knoevenagel Condensation: This reaction between an aldehyde and a β-ketoester can lead to an α,β-unsaturated dicarbonyl compound that may not cyclize as desired.[4]
Troubleshooting Workflow for Unexpected Byproducts:
Caption: A logical workflow for troubleshooting the formation of unexpected byproducts.
Issue 3: Difficulty in Product Purification
The presence of polar impurities or byproducts with similar properties to the desired product can complicate purification by column chromatography or recrystallization.
Purification Strategies:
| Problem | Suggested Solution |
| Baseline Streaking on TLC | The presence of the basic amine group can cause streaking on silica (B1680970) gel. Add a small amount of a volatile base, such as triethylamine (B128534) or ammonia, to the eluent to improve the peak shape. |
| Co-eluting Impurities | If impurities have a similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system for chromatography. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Removal of Unreacted Starting Material | If unreacted this compound is present, an acidic wash of the organic extract can help to remove this basic starting material. |
Experimental Protocols
General Protocol for Amidation Reaction
This protocol provides a general framework for an amidation reaction using this compound.
Materials:
-
Carboxylic acid
-
This compound
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF, DCM, or THF)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent and stir for the recommended activation time.
-
In a separate flask, dissolve this compound and the organic base in the anhydrous solvent.
-
Add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature or elevated temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Amidation Reaction Workflow:
Caption: A typical workflow for an amidation reaction involving this compound.
References
Navigating the Synthesis of 2-Aminomethylpyrimidine Hydrochloride: A Technical Support Hub
Welcome to the dedicated technical support center for the synthesis of 2-Aminomethylpyrimidine hydrochloride. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and offer detailed experimental protocols to enhance yield and purity in your synthesis endeavors.
Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of this compound, primarily through the catalytic hydrogenation of 2-cyanopyrimidine (B83486).
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| YLD-001 | Low or No Conversion of 2-Cyanopyrimidine | 1. Inactive catalyst (Pd/C or Raney® Nickel).2. Insufficient hydrogen pressure or poor hydrogen delivery.3. Presence of catalyst poisons (e.g., sulfur or heavy metal residues from starting material).4. Incorrect reaction temperature or time. | 1. Use fresh, high-quality catalyst. For Raney® Nickel, ensure it is properly activated.2. Purge the reaction system thoroughly with an inert gas before introducing hydrogen. Ensure adequate agitation to facilitate mass transfer. Increase hydrogen pressure within the safe limits of your equipment.3. Purify the 2-cyanopyrimidine starting material if catalyst poisoning is suspected.4. Optimize reaction temperature and time based on catalyst type (see experimental protocols). |
| YLD-002 | Formation of Secondary Amines (Dimerization) | 1. The primary amine product reacts with the intermediate imine.2. Insufficient acidic additive to protonate the primary amine and prevent its reaction. | 1. Add an acidic modifier, such as hydrochloric acid or sulfuric acid, to the reaction mixture. This protonates the newly formed primary amine, reducing its nucleophilicity and preventing the formation of secondary amines. |
| PUR-001 | Product Contamination with Starting Material | 1. Incomplete reaction.2. Inefficient purification. | 1. Increase reaction time, temperature, or hydrogen pressure. Consider increasing the catalyst loading.2. Optimize the recrystallization process. Use a suitable solvent system (e.g., ethanol (B145695)/water, isopropanol) to effectively separate the product from the unreacted starting material. |
| PUR-002 | Discolored Product (Yellow or Brown) | 1. Presence of polymeric byproducts.2. Air oxidation of the amine product. | 1. Treat the crude product solution with activated carbon before recrystallization.2. Handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) as much as possible. |
| PROC-001 | Difficulty in Isolating the Hydrochloride Salt | 1. Improper pH adjustment.2. Use of an unsuitable solvent for precipitation. | 1. Carefully adjust the pH of the free amine solution to acidic (pH 1-2) using concentrated or gaseous HCl.2. Use a solvent in which the hydrochloride salt is poorly soluble, such as isopropanol (B130326) or a mixture of ethanol and diethyl ether, to induce precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing 2-Aminomethylpyrimidine?
The catalytic hydrogenation of 2-cyanopyrimidine is the most widely employed and efficient method. This reaction can be carried out using heterogeneous catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel.
Q2: Which catalyst is better for the hydrogenation of 2-cyanopyrimidine: Pd/C or Raney® Nickel?
Both catalysts are effective, and the choice may depend on available equipment and specific process requirements.
-
Palladium on Carbon (Pd/C): Often preferred for its high activity and selectivity under milder conditions (lower pressure and temperature). It is also generally less pyrophoric than dry Raney® Nickel. The addition of an acid is crucial to prevent the formation of secondary amine impurities.
-
Raney® Nickel: A cost-effective alternative that is also highly active. It may require higher pressures and temperatures compared to Pd/C. Raney® Nickel is pyrophoric and must be handled with care, typically as a slurry in water or a suitable solvent.
Q3: Why is the addition of an acid important during the hydrogenation?
The addition of an acid, such as hydrochloric acid, serves to protonate the primary amine product as it is formed. This prevents it from acting as a nucleophile and reacting with the intermediate imine, which would lead to the formation of undesired secondary amine byproducts and reduce the overall yield of the target primary amine.
Q4: How can I effectively purify the final this compound?
Recrystallization is the most common method for purification. A suitable solvent system should be chosen where the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature. Common solvent systems include:
-
Ethanol/water
-
Isopropanol
-
Methanol/diethyl ether
Washing the filtered crystals with a small amount of cold solvent helps to remove residual soluble impurities.
Q5: What are the key safety precautions to consider during this synthesis?
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and work in a well-ventilated area, away from ignition sources.
-
Catalysts: Both Pd/C and Raney® Nickel can be pyrophoric, especially when dry and exposed to air. Handle them as slurries in a solvent and do not allow them to dry on filter paper.
-
Pressure: All reactions under pressure should be conducted in appropriate pressure-rated vessels with proper safety features.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminomethylpyrimidine via Catalytic Hydrogenation using Pd/C
This protocol outlines the reduction of 2-cyanopyrimidine using a Palladium on Carbon catalyst.
Diagram of the Experimental Workflow:
Technical Support Center: 2-Aminomethylpyrimidine Hydrochloride Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Aminomethylpyrimidine hydrochloride.
Troubleshooting Guide
Issue 1: Poor or No Product Formation in Amide Coupling Reactions
Question: My amide coupling reaction with this compound is showing low to no yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation in amide coupling reactions involving this compound can stem from several factors, primarily related to the amine's reactivity, the reaction conditions, and the choice of reagents.
Initial Checks & Solutions:
-
Neutralization of the Hydrochloride Salt: this compound is a salt. The primary amine is protonated, rendering it non-nucleophilic. It is crucial to add a non-nucleophilic base to the reaction mixture to liberate the free amine in situ. Typically, 2-3 equivalents of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are used. One equivalent neutralizes the hydrochloride, and the subsequent amount is for the coupling reaction itself.
-
Reagent Quality and Anhydrous Conditions:
-
Coupling Reagents: Ensure your coupling reagents (e.g., HATU, HBTU, EDC) are fresh and have been stored under anhydrous conditions. Many coupling reagents are moisture-sensitive.
-
Solvents: Use anhydrous solvents. The presence of water can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling reagent.
-
-
Substrate-Related Issues:
-
Steric Hindrance: If either your carboxylic acid or the aminomethylpyrimidine is sterically hindered, the reaction may be sluggish. Consider switching to a more potent coupling reagent (e.g., COMU) or increasing the reaction temperature.[1]
-
Electron-Deficient Partners: Coupling with electron-deficient carboxylic acids can be challenging. Using a combination of EDC/HOBt with a catalytic amount of DMAP can sometimes improve yields in these cases.[1]
-
Troubleshooting Workflow for Amide Coupling:
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Issue 2: Challenges in Reductive Amination Reactions
Question: I am performing a reductive amination with this compound and an aldehyde/ketone, but the reaction is incomplete or shows side products. What should I do?
Answer:
Successful reductive amination depends on the efficient formation of the imine intermediate followed by its reduction. The hydrochloride salt and the pyrimidine (B1678525) ring itself can influence this process.
Initial Checks & Solutions:
-
pH Control: Imine formation is typically favored under weakly acidic conditions (pH 4-6). Since you are starting with a hydrochloride salt, the initial pH might be too low, inhibiting the reaction. The addition of a base (like DIPEA or TEA) is necessary to free the amine. However, excess strong base can inhibit imine formation. Careful, stepwise addition of base or the use of a buffer system can be beneficial.
-
Choice of Reducing Agent: The choice of reducing agent is critical.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at mildly acidic pH and will not significantly reduce the aldehyde/ketone starting material.
-
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and often more effective reagent that can be used in a one-pot reaction without strict pH control. It is generally the preferred choice for reductive aminations.[2]
-
-
Reaction Sequence: For difficult substrates, a two-step procedure can be more effective:
-
Step 1: Imine Formation: Stir the aldehyde/ketone and this compound with a base in a solvent like methanol (B129727) or dichloroethane (DCE), often with a dehydrating agent (e.g., molecular sieves), for a few hours to form the imine.
-
Step 2: Reduction: Add the reducing agent to the pre-formed imine mixture.
-
Potential Side Reactions:
-
Over-alkylation: If the product of the reductive amination is a primary or secondary amine, it can react further with the aldehyde/ketone. This is less of a concern when starting with a primary amine like 2-aminomethylpyrimidine to form a secondary amine, but can be an issue if the goal is mono-alkylation of a different amine.
-
Aldol or Self-Condensation of Carbonyl: This can occur under basic conditions.
Caption: Comparison of one-pot vs. two-step reductive amination workflows.
Issue 3: Difficulty with Product Purification
Question: My product containing the 2-aminomethylpyrimidine moiety is difficult to purify by silica (B1680970) gel chromatography, showing significant tailing. How can I improve the purification?
Answer:
The pyrimidine ring contains basic nitrogen atoms, which can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to tailing and poor separation.
Solutions for Improved Purification:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: Add a small amount (0.5-2%) of a tertiary amine like triethylamine (TEA) or pyridine (B92270) to your eluent system. This will compete for the acidic sites on the silica gel and reduce tailing of your basic product.
-
Use an Alcohol: Incorporating methanol or ethanol (B145695) in the mobile phase can also help to improve the elution of polar, basic compounds.
-
-
Use an Alternative Stationary Phase:
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase system is an excellent alternative.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Based on its use in the synthesis of related compounds, methanol is a good starting solvent to try for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common organic solvents?
-
High Solubility: Polar protic solvents like water and methanol.
-
Moderate to Slight Solubility: Other polar solvents such as DMSO and ethanol.[3]
-
Low to Insoluble: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and non-polar solvents like hexanes.
For reactions, it is common to use a solvent in which the reactants have at least partial solubility, or to use a solvent mixture. For amide couplings, DMF and DCM are common, and for reductive aminations, methanol and DCE are frequently used. The addition of a base will generate the free amine, which may have a different solubility profile than the starting salt.
Q2: How stable is this compound?
A2: The hydrochloride salt is generally stable under recommended storage conditions (cool, dry place).[4] However, pyrimidine derivatives can be sensitive to certain conditions:
-
pH: The pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[5]
-
Temperature: Elevated temperatures during reactions or workup can lead to degradation.[5] It is advisable to conduct reactions at the lowest effective temperature.
Q3: Do I need to protect the nitrogen atoms on the pyrimidine ring during these reactions?
A3: Generally, for amide coupling and reductive amination, protection of the pyrimidine ring nitrogens is not necessary. These nitrogens are significantly less basic and nucleophilic than the primary aliphatic amine due to the electron-withdrawing nature of the aromatic ring.[6][7] The primary aminomethyl group is much more reactive and will selectively participate in the reaction.
Data and Protocols
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Additive | Base (eq.) | Common Solvents | Key Features |
| EDC | HOBt or HOAt | 2-3 | DCM, DMF | Economical; byproducts are water-soluble. |
| HATU | None | 2-3 | DMF, NMP | Highly efficient, fast reaction times, good for hindered substrates. |
| HBTU | None | 2-3 | DMF, NMP | Similar to HATU, very effective. |
| COMU | None | 2 | DMF, ACN | High reactivity, safer (non-explosive byproducts), good solubility.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel using a DCM/Methanol gradient, potentially with 1% TEA) or recrystallization.
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
To a stirred suspension of this compound (1.2 eq.) and an aldehyde or ketone (1.0 eq.) in 1,2-dichloroethane (B1671644) (DCE), add N,N-Diisopropylethylamine (DIPEA) (1.2 eq.) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. organic chemistry - Why is pyrimidine less basic than pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Stability issues of 2-Aminomethylpyrimidine hydrochloride in solution
Welcome to the Technical Support Center for 2-Aminomethylpyrimidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by four key factors:
-
pH: The pyrimidine (B1678525) ring can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV light may induce photodegradation.
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of the molecule.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For general use, sterile, deionized water is a suitable solvent. For reactions requiring anhydrous conditions, anhydrous DMSO or DMF can be used. It is crucial to assess the compatibility of the solvent with your specific experimental conditions.
Q3: How should I store solutions of this compound?
A3: To ensure maximum stability, solutions should be stored at -20°C or colder, protected from light. Aliquoting the solution into single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Q4: I am observing a change in the color of my this compound solution. What could be the cause?
A4: A change in color, such as yellowing, often indicates degradation of the compound. This could be due to exposure to light, elevated temperatures, or inappropriate pH. It is advisable to prepare a fresh solution and re-evaluate your storage and handling procedures.
Q5: Can I use a solution of this compound that has precipitated?
A5: Precipitation indicates that the compound has come out of solution, which could be due to temperature changes or solvent evaporation. While gentle warming and vortexing may redissolve the precipitate, it is crucial to ensure the concentration has not changed. If in doubt, it is best to prepare a fresh solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Degradation of this compound in the reaction mixture. | - Ensure the pH of your reaction is within a stable range (ideally near neutral).- Run the reaction at the lowest effective temperature.- Protect the reaction from light, especially if the reaction is lengthy.- Use freshly prepared solutions of this compound. |
| Appearance of Unexpected Peaks in HPLC/LC-MS | Formation of degradation products. | - Analyze a sample of your stock solution to confirm its purity before use.- Perform a forced degradation study (see protocols below) to identify potential degradation products.- Adjust reaction and storage conditions to minimize degradation. |
| Inconsistent Experimental Results | Instability of the this compound solution over time. | - Prepare fresh solutions for each experiment or use aliquots from a single, properly stored stock.- Avoid repeated freeze-thaw cycles.- Validate the concentration of your solution before critical experiments. |
| Precipitation in Solution | Poor solubility or temperature fluctuations. | - Confirm the solubility of this compound in your chosen solvent at the experimental temperature.- If using aqueous solutions, consider adjusting the pH to improve solubility (for basic compounds, lowering the pH can sometimes help).- Store solutions at a constant temperature. |
Quantitative Stability Data
The following tables provide hypothetical yet representative data on the stability of this compound in aqueous solution under various stress conditions. This data is intended to serve as a guideline for experimental design.
Table 1: pH Stability of this compound (0.1 mg/mL in aqueous buffers) at 25°C
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
| 2.0 | 85.2% | 70.1% |
| 4.0 | 98.5% | 95.3% |
| 7.0 | 99.8% | 99.2% |
| 9.0 | 96.4% | 90.5% |
| 12.0 | 78.9% | 62.7% |
Table 2: Thermal Stability of this compound (0.1 mg/mL in pH 7.0 buffer)
| Temperature | % Remaining after 24 hours |
| 4°C | >99.9% |
| 25°C | 99.8% |
| 40°C | 95.1% |
| 60°C | 82.4% |
Table 3: Photostability of this compound (0.1 mg/mL in pH 7.0 buffer) at 25°C
| Light Condition | % Remaining after 8 hours |
| Dark (Control) | 99.9% |
| Ambient Light | 98.2% |
| UV Light (254 nm) | 88.7% |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound
-
Materials: this compound powder, sterile deionized water (or other appropriate solvent), calibrated balance, volumetric flask, sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the solvent and gently swirl to dissolve the powder.
-
Once dissolved, add solvent to the final volume mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
For storage, filter the solution through a 0.22 µm sterile filter and aliquot into sterile, light-protected microcentrifuge tubes.
-
Store at -20°C or below.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of Test Solutions: Prepare a 0.1 mg/mL solution of this compound in an appropriate solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the test solution. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the test solution. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the test solution at 60°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the test solution to UV light (254 nm) for 4, 8, and 12 hours. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and neutralize it if necessary (for acidic and basic hydrolysis samples).
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.
-
Visualizations
Caption: Experimental workflow for a typical coupling reaction.
Caption: Troubleshooting logic for unexpected experimental results.
Technical Support Center: Purification of 2-Aminomethylpyrimidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-aminomethylpyrimidine hydrochloride (CAS: 372118-67-7).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Impurities in this compound often originate from its synthesis, which typically involves the reduction of 2-cyanopyrimidine. Potential impurities may include:
-
Unreacted 2-cyanopyrimidine: Incomplete reduction of the nitrile starting material.
-
Side-products from nitrile reduction: Formation of secondary amines or other partially reduced species.
-
Impurities from the synthesis of 2-cyanopyrimidine: The precursor itself may contain residual reagents or by-products from its own synthesis, such as 2-chloropyrimidine (B141910) or 2-(methylthio)pyrimidine.[1][2]
-
Solvent and reagent residues: Residual solvents (e.g., alcohols, ethers) and reagents used during the synthesis and workup.[3]
Q2: What is the recommended storage condition for this compound?
A2: It is recommended to store this compound in an inert atmosphere at room temperature.[4] For long-term stability, storage at -20°C is also suggested, and under these conditions, it should be stable for at least four years.[5]
Q3: What are the primary methods for purifying this compound?
A3: The most common purification methods for aminopyrimidine derivatives, including the hydrochloride salt, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: As a hydrochloride salt, 2-aminomethylpyrimidine is generally soluble in polar solvents. Suitable recrystallization solvents include:
-
Ethanol or Methanol (B129727): Often effective for polar organic compounds. A co-solvent system with a less polar solvent like ethyl acetate (B1210297) or diethyl ether can be used to induce crystallization.
-
Aqueous solutions: Given its salt nature, water can be a suitable solvent. For similar compounds, recrystallization from diluted hydrochloric acid has been reported to be effective.[6]
-
Isopropanol (B130326): Can also be a good choice for recrystallization.
It is always recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system.
Q5: What type of column chromatography is best suited for purifying this compound?
A5: Both normal-phase and ion-exchange chromatography can be effective.
-
Normal-Phase Chromatography: Utilizes a polar stationary phase like silica (B1680970) gel.[7][8] A mobile phase consisting of a mixture of a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol) is typically used. Adding a small amount of a base like triethylamine (B128534) or ammonia (B1221849) to the eluent can help reduce tailing of the basic amine compound on the acidic silica gel.[7]
-
Cation-Exchange Chromatography: This method is particularly useful for purifying basic compounds like amines.[9] The positively charged protonated amine binds to the negatively charged stationary phase and is eluted by increasing the salt concentration or pH of the buffer.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The chosen solvent is not polar enough. | Select a more polar solvent (e.g., switch from isopropanol to methanol or water). |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. Impurities are present that inhibit crystallization. | Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Add a seed crystal if available. Try a different solvent system. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add a less polar co-solvent (an "anti-solvent") dropwise until turbidity appears, then heat until the solution is clear and cool slowly. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used. | Place the crystallization flask in an ice bath to maximize precipitation. Minimize the amount of hot solvent used for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.[10] |
| Product purity is still low after recrystallization. | The impurities have similar solubility to the product. | A second recrystallization may be necessary. Consider an alternative purification method like column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities. | Incorrect mobile phase composition. Column overloading. Poorly packed column. | Optimize the eluent system using Thin Layer Chromatography (TLC) first.[7] Reduce the amount of crude sample loaded onto the column (typically 1-5% of the silica gel mass).[7] Ensure the column is packed uniformly without cracks or channels. |
| Compound streaks or "tails" on the column. | The compound is interacting strongly with the acidic silica gel. | Add a small percentage (0.1-1%) of a base like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica.[7] |
| Compound does not elute from the column. | The mobile phase is not polar enough. The compound is irreversibly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol). If using silica gel, consider switching to a different stationary phase like alumina (B75360) or using reverse-phase chromatography. |
| High back-pressure or slow flow rate. | The column frit is clogged with particulates. The sample is too viscous. | Filter the sample through a syringe filter before loading it onto the column. Dilute the sample if it is too concentrated. |
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 372118-67-7 | [4][5] |
| Molecular Formula | C₅H₇N₃ • HCl | [4][5] |
| Molecular Weight | 145.59 g/mol | [4][11] |
| Appearance | Off-white to light yellow crystalline solid | [4] |
| Purity | ≥98% (commercially available) | [5][11][12] |
| Storage Temperature | Room Temperature / -20°C | [4][5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent (e.g., ethanol, isopropanol) dropwise while heating and agitating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with the crude material in various solvent systems (e.g., different ratios of dichloromethane/methanol or ethyl acetate/methanol). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the compound if it is strongly retained.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Decision workflow for selecting a purification method.
References
- 1. chimia.ch [chimia.ch]
- 2. mdpi.com [mdpi.com]
- 3. pharmtech.com [pharmtech.com]
- 4. This compound | 372118-67-7 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. US3948915A - 2-Halopyrimidine derivatives and a method for their preparation - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-aminomethyl Pyrimidine Hcl at 5018.00 INR in Navi Mumbai, Maharashtra | Cleanchem Laboratories Llp [tradeindia.com]
- 12. biocompare.com [biocompare.com]
Technical Support Center: Optimizing Catalyst for 2-Aminomethylpyrimidine Hydrochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the catalytic synthesis of 2-Aminomethylpyrimidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the catalytic hydrogenation of 2-cyanopyrimidine (B83486). This reaction reduces the nitrile group (-CN) to a primary amine (-CH₂NH₂) in the presence of a catalyst and hydrogen gas. The resulting 2-aminomethylpyrimidine is then typically converted to its hydrochloride salt for improved stability and handling.
Q2: Which catalysts are most effective for the hydrogenation of 2-cyanopyrimidine?
A2: Several catalysts are effective for this transformation, with the choice often depending on the desired selectivity, reaction conditions, and cost. Commonly used catalysts include:
-
Palladium on Carbon (Pd/C): A widely used and versatile catalyst that often provides good activity and selectivity under mild conditions.[1][2][3]
-
Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, though it may sometimes require higher pressures and temperatures and can be pyrophoric.[4][5]
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): Known for their high activity, they can sometimes be less selective towards the primary amine, leading to the formation of secondary and tertiary amines.[5][6][7]
-
Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃): Can offer high selectivity for primary amines under specific conditions.[8][9][10]
Q3: What are the common side reactions to be aware of during the synthesis of this compound?
A3: The primary side reactions involve the formation of secondary and tertiary amines. This occurs when the initially formed primary amine reacts with the imine intermediate, which is a transient species in the hydrogenation of the nitrile.[5] Depending on the substrate, dehalogenation can also be a significant side reaction if halogen substituents are present on the pyrimidine (B1678525) ring.
Q4: How do reaction parameters like temperature and pressure affect the outcome?
A4: Temperature and hydrogen pressure are critical parameters that must be optimized.
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to decreased selectivity and the formation of byproducts.[4]
-
Hydrogen Pressure: Higher hydrogen pressure typically accelerates the reaction rate and can sometimes improve selectivity towards the primary amine by favoring the complete reduction of the imine intermediate before it can react with the product amine.[4]
Q5: What is the role of the solvent in this reaction?
A5: The solvent plays a crucial role in dissolving the reactants, influencing the catalyst's activity and selectivity, and modulating the reaction conditions. Common solvents for catalytic hydrogenation include alcohols (e.g., methanol, ethanol) and ethers (e.g., tetrahydrofuran). The choice of solvent can significantly impact the reaction outcome.[11][12]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., wet for Pd/C to prevent pyrophoricity). Consider trying a new batch or a different type of catalyst. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure within the safe limits of the reactor. Ensure there are no leaks in the system. |
| Suboptimal Temperature | Optimize the reaction temperature. A low temperature may lead to an incomplete reaction, while a very high temperature could cause catalyst deactivation or side reactions. |
| Poor Substrate Quality | Verify the purity of the 2-cyanopyrimidine starting material. Impurities can poison the catalyst. |
| Inadequate Mixing | Ensure efficient stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen. |
Issue 2: Formation of Secondary and Tertiary Amine Impurities
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favoring Imine Intermediate Condensation | Lower the reaction temperature to decrease the rate of the condensation reaction. Increase hydrogen pressure to promote rapid hydrogenation of the imine intermediate to the primary amine.[5] |
| Catalyst Choice | Some catalysts have a higher propensity for forming secondary amines. Consider switching to a catalyst known for higher selectivity, such as certain rhodium-based catalysts or by modifying the reaction medium.[10] |
| High Product Concentration | As the primary amine product forms, its concentration increases, which can drive the formation of secondary amines. Consider a semi-batch or continuous flow process to keep the product concentration low. |
Data Presentation
Table 1: Illustrative Comparison of Catalysts for 2-Cyanopyrimidine Hydrogenation
| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity to Primary Amine (%) |
| 5% Pd/C | 50 | 10 | Methanol | >99 | 95 |
| 10% Pd/C | 50 | 10 | Methanol | >99 | 92 |
| Raney Ni | 80 | 50 | Ethanol | 98 | 90 |
| 5% Pt/C | 40 | 10 | Methanol | >99 | 85 |
| 5% Rh/Al₂O₃ | 60 | 20 | Ethanol | 99 | 98 |
Note: The data in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions and equipment.
Experimental Protocols
General Protocol for the Catalytic Hydrogenation of 2-Cyanopyrimidine
-
Reactor Setup: To a high-pressure autoclave, add 2-cyanopyrimidine (1.0 eq) and the chosen solvent (e.g., methanol, ethanol).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (e.g., 5% Pd/C, 1-5 mol%).
-
Purging: Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas to ensure an inert atmosphere and remove any residual air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat the reaction mixture to the optimized temperature (e.g., 40-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: The filtrate containing 2-aminomethylpyrimidine can be used as is for the next step or concentrated under reduced pressure.
-
Salt Formation: To form the hydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.
Mandatory Visualizations
Caption: Reaction pathway for the hydrogenation of 2-cyanopyrimidine.
Caption: General experimental workflow for catalyst optimization.
Caption: Troubleshooting decision tree for reaction optimization.
References
- 1. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.nu.edu.kz [research.nu.edu.kz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: By-product Analysis in 2-Aminomethylpyrimidine Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminomethylpyrimidine hydrochloride. Below you will find detailed information on identifying and mitigating common by-products, along with analytical protocols to ensure the purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated potential by-products?
A1: The two primary synthetic routes are the reduction of 2-cyanopyrimidine (B83486) and the amination of a 2-(halomethyl)pyrimidine.
-
Reduction of 2-Cyanopyrimidine: This method, typically employing catalytic hydrogenation, is efficient but can lead to the formation of secondary and tertiary amines as by-products through the reaction of the desired primary amine with reaction intermediates. Over-reduction of the pyrimidine (B1678525) ring is also a possibility under harsh conditions.
-
Amination of 2-(Chloromethyl)pyrimidine (B1313406): This route involves the reaction of 2-(chloromethyl)pyrimidine with an ammonia (B1221849) source. Potential by-products include di- and tri-substituted amines, as well as unreacted starting material. The free base of 2-(chloromethyl)pyrimidine can also be unstable and may self-react.[1]
Q2: I am observing a lower than expected yield in my catalytic hydrogenation of 2-cyanopyrimidine. What are the likely causes?
A2: Low yields can be attributed to several factors:
-
Catalyst Inactivation: The catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting material or solvent. Ensure the purity of your reagents.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Formation of Secondary and Tertiary Amines: As mentioned in Q1, the primary amine product can react further. Optimizing reaction conditions (temperature, pressure, and reaction time) can minimize this. The use of additives like ammonia can also suppress the formation of these by-products.
Q3: My final product of this compound shows multiple spots on the TLC plate. How can I identify these impurities?
A3: Multiple spots suggest the presence of impurities. To identify them, you can employ the following techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a powerful tool for separating and quantifying impurities. Developing a suitable gradient method will be crucial for resolving closely related compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides molecular weight information for each separated peak, aiding in the identification of by-products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or after derivatization of the non-volatile components, GC-MS can provide excellent separation and structural information. Derivatization is often necessary for polar compounds like amines to increase their volatility.[2][3][4]
Q4: How can I remove secondary and tertiary amine by-products from my final product?
A4: Purification can be achieved through several methods:
-
Recrystallization: This is often the first and most straightforward method to try for purifying solid compounds. The choice of solvent is critical.
-
Column Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel or a suitable stationary phase can be effective.
-
Acid-Base Extraction: The basicity of primary, secondary, and tertiary amines differs slightly. In some cases, careful pH-controlled liquid-liquid extraction can be used for separation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis of this compound from 2-Cyanopyrimidine Reduction
| Observation | Potential Cause | Troubleshooting Steps |
| Peak with higher retention time than the main product. | Formation of secondary amine (bis(pyrimidin-2-ylmethyl)amine) or tertiary amine (tris(pyrimidin-2-ylmethyl)amine). | 1. Optimize Reaction Conditions: Decrease reaction temperature and pressure. Reduce reaction time and monitor closely by HPLC. 2. Add Ammonia: Introduce ammonia into the reaction mixture to compete with the primary amine product and suppress secondary/tertiary amine formation. 3. Purification: Utilize column chromatography for separation. |
| Peak with a significantly different UV spectrum. | Impurity from starting material or solvent. | 1. Analyze Starting Materials: Run an HPLC analysis of the 2-cyanopyrimidine and solvent. 2. Purify Starting Materials: If impurities are detected, purify the starting materials before synthesis. |
| Broad or tailing peak for the main product. | Poor chromatographic conditions or column degradation. | 1. Adjust Mobile Phase: Modify the pH or the organic solvent ratio of the mobile phase. 2. Check Column Health: Flush the column or replace it if it's old or has been used extensively with complex mixtures. |
Issue 2: Presence of Halogenated Impurities in this compound from 2-(Chloromethyl)pyrimidine Amination
| Observation | Potential Cause | Troubleshooting Steps |
| Peak corresponding to the mass of unreacted 2-(chloromethyl)pyrimidine. | Incomplete reaction. | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature. 2. Increase Ammonia Concentration: Use a larger excess of the ammonia source. |
| Peak with a mass indicating di-substitution. | The primary amine product reacting with another molecule of 2-(chloromethyl)pyrimidine. | 1. Use a Large Excess of Ammonia: This will favor the reaction of the starting material over the product. 2. Slow Addition: Add the 2-(chloromethyl)pyrimidine slowly to a solution with a high concentration of the ammonia source. |
Experimental Protocols
HPLC-UV Method for Purity Analysis
This method is designed for the separation and quantification of 2-Aminomethylpyrimidine and potential amine-related impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 1 mg/mL.
GC-MS Protocol for By-product Identification (after Derivatization)
This protocol is for the identification of volatile and derivatized non-volatile impurities.
-
Derivatization:
-
To 1 mg of the dried sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-550 amu.
-
Visualizations
Caption: Synthetic Routes to 2-Aminomethylpyrimidine.
Caption: Troubleshooting Logic for Impurity Identification.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 2-Aminomethylpyrimidine Hydrochloride Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the column chromatography purification of 2-aminomethylpyrimidine hydrochloride derivatives. Due to their polar and basic nature, these compounds can present unique challenges during purification. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common issues, and a standardized experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for the purification of highly polar this compound?
A1: The most commonly used stationary phase for the purification of pyrimidine (B1678525) derivatives is silica (B1680970) gel. However, due to the highly polar and basic nature of this compound, standard silica gel can lead to issues such as strong adsorption and peak tailing.[1][2]
Here are the recommended stationary phases in order of preference:
-
Amine-functionalized Silica Gel: This is often the best choice as it minimizes the acid-base interactions between the basic amine and the acidic silanol (B1196071) groups on the silica surface, resulting in better peak shapes.[2]
-
Deactivated Silica Gel: Pre-treating standard silica gel with a base like triethylamine (B128534) (TEA) can neutralize the acidic sites, reducing tailing and irreversible adsorption.[3]
-
Alumina (B75360) (Basic or Neutral): Alumina is a good alternative to silica gel, especially if the compound shows instability on silica.[4] Basic or neutral alumina is generally preferred for the purification of basic compounds.
-
Reverse-Phase Silica (C18 or C8): For highly polar compounds, reverse-phase chromatography can be very effective.[4] In this technique, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used with a nonpolar stationary phase.
Q2: How do I select the optimal mobile phase for my separation?
A2: The selection of the mobile phase is critical and should be guided by Thin-Layer Chromatography (TLC) analysis. The goal is to achieve a retention factor (Rf) value between 0.2 and 0.4 for the desired compound to ensure good separation on the column.[5]
For normal-phase chromatography on silica or alumina, start with a moderately polar solvent system and gradually increase the polarity. Common solvent systems include:
-
Dichloromethane (DCM) / Methanol (B129727) (MeOH)
-
Ethyl Acetate (EtOAc) / Hexanes or Heptanes
Due to the high polarity of the hydrochloride salt, you will likely need to use a high percentage of the polar solvent (e.g., methanol). To improve elution and peak shape, it is highly recommended to add a basic modifier to the mobile phase:[1][2]
-
Triethylamine (TEA): Typically added at a concentration of 0.1-2%.[1]
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH): A stock solution of 10% ammonium hydroxide in methanol can be prepared and then added to the mobile phase (e.g., 1-10% of this stock solution in dichloromethane).[4][6]
Q3: My compound is not moving from the baseline on the TLC plate (Rf = 0), even with a high concentration of methanol in DCM. What should I do?
A3: This is a common issue with highly polar hydrochloride salts. Here are several strategies to address this:
-
Increase Mobile Phase Polarity Further: Prepare a stock solution of 10% ammonium hydroxide in methanol and use this as the polar component of your mobile phase with dichloromethane.[4][6] This mixture is significantly more polar and the ammonia (B1221849) will help to displace the basic compound from the acidic silica.
-
Switch to a Different Stationary Phase: If increasing the mobile phase polarity is not effective, consider using reverse-phase chromatography (C18 silica) with a polar mobile phase like water and acetonitrile.[4] Another advanced option is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of very polar compounds.[4]
-
Check Compound Stability: Verify that your compound is not decomposing on the silica gel, which can sometimes manifest as streaking or immobility. You can check for stability by running a 2D TLC.[4][6]
Q4: I am observing significant peak tailing in my collected fractions. How can I improve the peak shape?
A4: Peak tailing is typically caused by strong, non-ideal interactions between the basic amine of your compound and the acidic silanol groups on the silica surface.[4] To mitigate this:
-
Add a Competing Base: Incorporate a small amount of a competing base like triethylamine (TEA) or ammonium hydroxide into your mobile phase.[1][2] This will occupy the active sites on the silica, leading to more symmetrical peaks.
-
Use Amine-Functionalized Silica: This type of stationary phase has a basic surface that minimizes interactions with basic analytes, resulting in significantly improved peak shapes.[2]
-
Consider Reverse-Phase Chromatography: In a reverse-phase system, these secondary interactions are less prevalent, often leading to better peak symmetry for polar amines.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound derivatives.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Co-elution of Compound and Impurities | Inappropriate mobile phase polarity or selectivity. | Re-optimize the mobile phase using TLC. Aim for a larger difference in Rf values between your compound and the impurities. Try different solvent combinations to alter selectivity. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. A general guideline is to load 1-5% of the mass of the stationary phase. | |
| Poorly packed column (channeling). | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| Compound Does Not Elute from the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase of DCM with 10-20% of a 10% NH₄OH in MeOH solution may be necessary.[4][6] |
| Compound is irreversibly adsorbed or degrading on the silica gel. | Test for compound stability on silica using 2D TLC.[4][6] If it is unstable, switch to a less acidic stationary phase like alumina or use deactivated silica. | |
| Compound Elutes Too Quickly (with the solvent front) | Mobile phase is too polar. | Start with a less polar mobile phase and gradually increase the polarity (gradient elution). Always collect and analyze the first few fractions by TLC. |
| Low Yield / Poor Recovery of the Compound | Compound degradation on the column. | As mentioned above, check for stability and consider alternative stationary phases or deactivating the silica. |
| Irreversible adsorption. | The use of a basic modifier in the mobile phase is crucial to prevent this. | |
| Compound is highly soluble in the mobile phase and remains in the final combined fractions. | Ensure complete evaporation of the solvent. If the compound is not volatile, use techniques like lyophilization for highly aqueous mobile phases. |
Experimental Protocols
This section provides a detailed methodology for a typical flash column chromatography purification of a this compound derivative.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh for flash chromatography) or Amine-functionalized silica gel
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium hydroxide (NH₄OH), ACS reagent grade
-
Triethylamine (TEA), reagent grade
-
Solvents for TLC (e.g., Ethyl Acetate, Hexanes)
-
TLC plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Sand, washed
-
Collection tubes
Protocol 1: Column Chromatography using a Modified Mobile Phase
-
TLC Analysis and Solvent System Optimization:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point for this polar compound is 9:1 DCM:MeOH.
-
If the compound does not move from the origin, increase the methanol concentration.
-
Once an approximate solvent system is found where the desired compound has an Rf of 0.2-0.3, add 1% TEA or 1-2% of a 10% NH₄OH in MeOH solution to the mobile phase and re-run the TLC. This should improve the spot shape and may slightly increase the Rf value.
-
-
Column Packing:
-
Select a column of appropriate size (a silica to crude sample weight ratio of 40:1 to 100:1 is recommended).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring even packing without air bubbles.
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase. Carefully apply the solution to the top of the column.
-
Dry Loading (Recommended for samples with poor solubility in the mobile phase): Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the optimized mobile phase.
-
Maintain a constant flow rate, using positive pressure for flash chromatography.
-
Collect fractions of a suitable volume.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Recrystallization of 2-Aminomethylpyrimidine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-Aminomethylpyrimidine hydrochloride. Below you will find troubleshooting advice, frequently asked questions, and a detailed experimental protocol to assist in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing this compound?
Recrystallization is a crucial purification technique used to remove impurities that may be present after the synthesis of this compound. Achieving high purity is essential for its use as a pharmaceutical intermediate, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1]
Q2: How do I select a suitable solvent for the recrystallization of this compound?
A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[2] For amine hydrochlorides like this compound, polar protic solvents such as ethanol (B145695) or methanol, or a mixture of solvents, are often a good starting point.[3] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific batch of material.
Q3: What are the general safety precautions I should take when performing this recrystallization?
It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or fumes.[4] When heating flammable organic solvents, always use a heating mantle or a steam bath and ensure there are no open flames nearby.
Q4: Can I use a single-solvent or a two-solvent system for recrystallization?
Both single-solvent and two-solvent (solvent/anti-solvent) methods can be applicable. A single-solvent recrystallization is generally simpler if a suitable solvent is found.[5] A two-solvent system is useful when no single solvent provides the desired solubility profile. In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (anti-solvent) in which it is insoluble is added to induce crystallization.[1]
Q5: How can I improve the yield of my recrystallization?
To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[5] Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[1] Slow cooling can also help to maximize the formation of pure crystals.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound, or not enough solvent has been added. | Add more solvent in small portions until the compound dissolves. If it still does not dissolve, a different, more suitable solvent or a solvent mixture should be selected.[1] |
| No crystals form upon cooling. | The solution is too dilute (too much solvent was used), or the solution has cooled too rapidly. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, evaporate some of the solvent to concentrate the solution and then allow it to cool again slowly.[1][5] |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and then allow it to cool slowly. Using a different solvent system may also be necessary. |
| The recrystallized product is colored. | Colored impurities are present in the crude material. | Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, and then filter the hot solution.[1] |
| The yield is very low. | Too much solvent was used; the crystals were filtered before crystallization was complete; the crystals are significantly soluble in the cold washing solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is cooled sufficiently to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | High | Amine hydrochlorides are generally soluble in water.[4] |
| Methanol | Soluble | Often a good solvent for recrystallizing pyrimidine (B1678525) derivatives.[3] |
| Ethanol | Sparingly Soluble | May be a suitable recrystallization solvent, potentially in a mixture.[6] |
| Isopropanol | Sparingly to Insoluble | Can be considered as a potential anti-solvent. |
| Acetone | Insoluble | Likely to be a good anti-solvent. |
| Acetonitrile | Sparingly Soluble | Has been used for recrystallizing similar pyrimidine compounds.[1] |
| Dichloromethane | Insoluble | A potential anti-solvent. |
| Ethyl Acetate | Insoluble | A potential anti-solvent. |
| Hexane | Insoluble | A good anti-solvent. |
Note: This table is based on the general solubility properties of amine hydrochlorides and pyrimidine derivatives. It is strongly recommended to perform experimental solubility tests to confirm the optimal solvent for a specific sample.
Table 2: Potential Recrystallization Solvent Systems for this compound
| Solvent System | Method | Rationale/Reference |
| Methanol | Single Solvent | Methanol is a common solvent for purifying pyrimidine derivatives and related hydrochlorides.[3] |
| Ethanol/Water | Solvent Mixture | The addition of water can increase the solubility of the hydrochloride salt at higher temperatures. |
| Acetonitrile/Methanol | Solvent Mixture | This mixture has been effective for similar pyrimidine compounds.[1] |
| Dichloromethane/Hexane | Solvent/Anti-solvent | A common non-polar mixture used to precipitate polar compounds. |
| Acetic Acid/Water | Solvent Mixture | A patent for a related aminopyrimidine derivative mentions recrystallization from glacial acetic acid and water.[7] |
| Aqueous HCl/Ethanol | Solvent/Anti-solvent | A patent for a similar compound, tipiracil (B1663634) hydrochloride, describes dissolving it in aqueous HCl and adding ethanol as an anti-solvent.[6] |
Experimental Protocol
This protocol is a general guideline based on common techniques for recrystallizing amine hydrochlorides and pyrimidine derivatives. The specific solvent, volumes, and temperatures should be optimized based on preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or a suitable solvent mixture)
-
Activated charcoal (if needed)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.[5] Avoid adding an excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.[1]
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin during this time.[5]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.[5]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Visualization
Caption: Workflow for the recrystallization of this compound.
References
- 1. athabascau.ca [athabascau.ca]
- 2. mt.com [mt.com]
- 3. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. US9527833B2 - Stable crystal form of tipiracil hydrochloride and crystallization method for the same - Google Patents [patents.google.com]
- 7. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]
Preventing degradation of 2-Aminomethylpyrimidine hydrochloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Aminomethylpyrimidine hydrochloride during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic intermediate widely used in pharmaceutical synthesis. Its pyrimidine (B1678525) structure makes it a valuable building block in drug discovery and development.
Q2: What are the main causes of degradation of this compound during reactions?
The primary routes of degradation involve the reactive aminomethyl group and the pyrimidine ring. Key factors include:
-
pH: The compound is susceptible to degradation in strongly acidic or basic conditions.
-
Temperature: Elevated temperatures can lead to thermal decomposition.
-
Reactive Reagents: Strong oxidizing agents, reducing agents, and certain electrophiles can react with the amino group or the pyrimidine ring, leading to side products.
Q3: How can I minimize the degradation of this compound?
To minimize degradation, consider the following:
-
pH Control: Maintain the reaction pH within a stable range, typically near neutral, unless the reaction specifically requires acidic or basic conditions. Buffering the reaction mixture can be beneficial.
-
Temperature Management: Run reactions at the lowest effective temperature.
-
Inert Atmosphere: For sensitive reactions, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Protecting Groups: In multi-step syntheses, protecting the primary amino group can prevent unwanted side reactions.
Q4: What are suitable protecting groups for the amino group of this compound?
Commonly used protecting groups for primary amines are suitable. The choice depends on the specific reaction conditions. Some recommended options include:
-
tert-Butoxycarbonyl (Boc): Stable under a wide range of conditions and easily removed with mild acid.
-
Carbobenzyloxy (Cbz): Stable to acidic and basic conditions, typically removed by hydrogenolysis.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Base-labile, often used in peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Degradation of starting material due to harsh pH conditions. | - Monitor the pH of the reaction mixture. - Use a buffered solution to maintain a stable pH. - If possible, perform the reaction under neutral conditions. |
| Thermal degradation. | - Lower the reaction temperature. - Monitor the reaction progress closely to avoid prolonged heating. | |
| Reaction with incompatible reagents. | - Avoid strong oxidizing and reducing agents. - If using strong acids or bases, consider protecting the amino group. | |
| Formation of Multiple Products | Lack of regioselectivity in N-alkylation or N-acylation (reaction at the exocyclic amino group vs. endocyclic ring nitrogens). | - Protect the exocyclic amino group with a suitable protecting group (e.g., Boc) before proceeding with the reaction. - Optimize reaction conditions (solvent, base, temperature) to favor reaction at the desired site. - For N-alkylation, consider using reductive amination as an alternative to direct alkylation to avoid over-alkylation. |
| Over-alkylation of the amino group. | - Use a stoichiometric amount of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture. | |
| Difficulty in Product Isolation/Purification | Formation of polar byproducts due to degradation. | - Optimize the reaction to minimize byproduct formation. - Employ appropriate chromatographic techniques for purification. |
| Product is water-soluble. | - If the product is suspected to be in the aqueous layer during workup, extract with a more polar organic solvent or use a continuous extraction method. |
Stability Data
The following tables provide estimated stability data for this compound under various conditions. This data is based on general knowledge of similar compounds and should be used as a guideline. Experimental verification is recommended for specific applications.
Table 1: Estimated pH Stability of this compound in Aqueous Solution at 25°C
| pH | Estimated Stability over 24 hours | Potential Degradation Pathway |
| < 2 | Low | Acid-catalyzed hydrolysis or ring-related side reactions. |
| 3-5 | Moderate | Slow hydrolysis may occur. |
| 6-8 | High | Generally stable. |
| 9-11 | Moderate | Base-catalyzed side reactions may occur. |
| > 12 | Low | Rapid degradation and potential for ring opening or other base-mediated reactions. |
Table 2: Estimated Thermal Stability of this compound
| Temperature Range (°C) | Observation |
| < 100 | Generally stable for short periods in neutral aqueous solutions. |
| 100 - 150 | Onset of slow thermal decomposition, especially in the solid state or non-aqueous solvents. |
| > 200 | Significant decomposition. The melting point is reported to be in the range of 220-230°C, which is often accompanied by decomposition.[1] |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the primary amino group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCM or THF.
-
Add a base (e.g., TEA, 2.2 eq or NaHCO₃, 3.0 eq) to the suspension and stir for 10-15 minutes at room temperature.
-
Add Boc₂O (1.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: N-Acylation of this compound with an Acyl Chloride
This protocol outlines the acylation of the primary amino group using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM or THF under an inert atmosphere.
-
Add the base (e.g., TEA or DIPEA, 2.2 eq) to the suspension and cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Aminomethylpyrimidine Hydrochloride
For Immediate Release
A comprehensive analysis of synthetic methodologies for 2-Aminomethylpyrimidine hydrochloride, a key intermediate in pharmaceutical manufacturing, particularly for the drug Avanafil, is presented here. This guide offers a comparative study of two primary synthetic routes, providing detailed experimental protocols, quantitative data, and logical workflow diagrams to aid researchers, scientists, and professionals in drug development in selecting the most suitable method for their needs.
Introduction
This compound (CAS: 372118-67-7) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its efficient synthesis is of paramount importance for the pharmaceutical industry. This guide explores two prominent synthesis pathways: the catalytic hydrogenation of 2-cyanopyrimidine (B83486) and a multi-step synthesis commencing from 2-methylpyrimidine (B1581581) via a chloromethyl intermediate followed by a Gabriel synthesis.
Comparative Analysis of Synthetic Routes
The two routes are evaluated based on several key metrics, including overall yield, number of steps, reaction conditions, and the nature of reagents used.
| Parameter | Route 1: Catalytic Hydrogenation of 2-Cyanopyrimidine | Route 2: Gabriel Synthesis from 2-Chloromethylpyrimidine |
| Starting Material | 2-Cyanopyrimidine | 2-Methylpyrimidine |
| Key Intermediates | None (Direct reduction) | 2-Methylpyrimidine N-oxide, 2-Hydroxymethylpyrimidine, 2-Chloromethylpyrimidine, N-(Pyrimidin-2-ylmethyl)phthalimide |
| Number of Steps | 1 (from 2-cyanopyrimidine) | 4 |
| Overall Yield | High (typically >90% for the reduction step)[2] | Moderate (multi-step synthesis leads to cumulative loss) |
| Reaction Conditions | Moderate temperature and pressure, requires specialized hydrogenation equipment | Varied conditions, including high temperatures and use of strong reagents like thionyl chloride |
| Reagents & Safety | Uses hydrogen gas and a palladium catalyst. Requires careful handling of hydrogen. | Involves hydrogen peroxide, thionyl chloride, and hydrazine (B178648), which are corrosive and/or toxic. |
| Purity of Final Product | Generally high, with the hydrochloride salt often precipitating directly from the reaction mixture.[2] | Requires purification at intermediate steps and of the final product. |
Detailed Experimental Protocols
Route 1: Synthesis of this compound via Catalytic Hydrogenation of 2-Cyanopyrimidine
This method involves the direct reduction of the nitrile group in 2-cyanopyrimidine to a primary amine in the presence of a catalyst and hydrochloric acid.
Step 1: Synthesis of 2-Cyanopyrimidine
A plausible method for the synthesis of 2-cyanopyrimidine from 2-methylpyrimidine involves nitrosation followed by dehydration.
-
Procedure: 2-Methylpyrimidine is dissolved in glacial acetic acid. An aqueous solution of sodium nitrite (B80452) is added dropwise while maintaining the temperature below 20°C. The reaction is stirred for 2-3 hours at 5-15°C. The resulting solid intermediate is filtered and dried. This intermediate is then refluxed with phosphorus oxychloride for 4 hours. After concentration, the residue is poured into ice water and extracted with ethyl acetate (B1210297). The organic phase is washed, dried, and concentrated to yield 2-cyanopyrimidine.
-
Yield: 79.5-88.4%
-
Purity: >98%
Step 2: Catalytic Hydrogenation to this compound
-
Procedure: A mixture of 2-cyanopyrimidine and 5% palladium on charcoal catalyst is stirred in methanol. Concentrated hydrochloric acid is added, and the mixture is subjected to a hydrogen atmosphere (1-4 atmospheres) at room temperature (around 20°C).[3] The reaction is monitored until completion (typically 4 hours).[2] The catalyst is then filtered off, and the filtrate is evaporated to yield this compound.[2]
-
Yield: 95-97%[2]
-
Purity: High purity, often obtained directly upon evaporation.[2]
Route 2: Synthesis of this compound via Gabriel Synthesis
This multi-step route begins with 2-methylpyrimidine and proceeds through a chloromethyl intermediate, followed by the Gabriel synthesis to avoid over-alkylation and ensure the formation of the primary amine.
Step 1: Synthesis of 2-Methylpyrimidine N-oxide
-
Procedure: 2-Methylpyrimidine is reacted with hydrogen peroxide in acetic acid. The reaction is typically carried out at 70-80°C for 10-14 hours.[3][4]
-
Yield: High (specific data for pyrimidine (B1678525) analog not provided, but pyridine (B92270) analog is high).
Step 2: Synthesis of 2-Hydroxymethylpyrimidine
-
Procedure: The 2-methylpyrimidine N-oxide is reacted with glacial acetic acid to form an acetate ester, which is then hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to yield 2-hydroxymethylpyrimidine.[3][4]
Step 3: Synthesis of 2-Chloromethylpyrimidine Hydrochloride
-
Procedure: 2-Hydroxymethylpyrimidine is reacted with thionyl chloride in a suitable solvent like methanol. The molar ratio of 2-hydroxymethylpyrimidine to thionyl chloride is typically 1:1.1-1.3.[3][4] The reaction yields the hydrochloride salt of 2-chloromethylpyrimidine.
-
Yield: For the analogous pyridine synthesis, yields are around 80-82%.[3][4]
Step 4: Gabriel Synthesis of this compound
-
Procedure:
-
N-Alkylation: 2-Chloromethylpyrimidine hydrochloride is reacted with potassium phthalimide (B116566) in a polar aprotic solvent like DMF. The phthalimide anion acts as a nucleophile, displacing the chloride to form N-(pyrimidin-2-ylmethyl)phthalimide.
-
Hydrolysis: The resulting N-alkylated phthalimide is then treated with hydrazine hydrate (B1144303) in a solvent such as ethanol (B145695) under reflux. This cleaves the phthalimide group, liberating the primary amine.
-
Salt Formation: The free base of 2-aminomethylpyrimidine is then treated with hydrochloric acid to precipitate the desired hydrochloride salt.
-
Visualizing the Synthetic Pathways
The logical flow of each synthetic route can be visualized using the following diagrams.
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Caption: Multi-step synthesis of this compound using the Gabriel synthesis.
Conclusion
Both synthetic routes present viable options for the preparation of this compound.
Route 1 (Catalytic Hydrogenation) is a more direct and high-yielding approach, making it potentially more suitable for large-scale industrial production. However, it requires access to specialized hydrogenation equipment and the handling of hydrogen gas.
Route 2 (Gabriel Synthesis) is a longer, multi-step process with a likely lower overall yield. Its advantage lies in the use of more common laboratory reagents and the avoidance of high-pressure hydrogenation. The Gabriel method is particularly effective for producing a clean primary amine without the risk of over-alkylation that can occur with direct amination of the chloromethyl intermediate.
The choice between these methods will depend on the specific requirements of the researcher or organization, including scale, available equipment, and safety considerations. This guide provides the necessary data and protocols to make an informed decision.
References
Biological activity of 2-Aminomethylpyrimidine hydrochloride derivatives vs. standards
A comprehensive guide for researchers and drug development professionals on the biological activity of 2-aminopyrimidine (B69317) derivatives compared to standard agents, supported by experimental data and detailed protocols.
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this versatile molecule have demonstrated a wide spectrum of pharmacological effects, including enzyme inhibition, anticancer, antimicrobial, and anti-inflammatory activities.[1] This guide provides a comparative analysis of the biological activity of various 2-aminopyrimidine derivatives against key therapeutic targets, presenting quantitative data alongside established standards. While the initial focus was on 2-aminomethylpyrimidine hydrochloride derivatives, the available literature predominantly covers the broader class of 2-aminopyrimidine derivatives, which will be the focus of this guide.
I. Enzyme Inhibition: A Quantitative Comparison
2-Aminopyrimidine derivatives have shown significant inhibitory activity against various enzymes implicated in disease pathogenesis. Below is a summary of their performance against β-Glucuronidase and FMS-like Tyrosine Kinase 3 (FLT3).
β-Glucuronidase Inhibition
Elevated β-glucuronidase activity is associated with certain cancers and drug toxicities. A study of twenty-seven 2-aminopyrimidine derivatives identified several potent inhibitors of this enzyme.
| Compound/Standard | Target Enzyme | IC50 (µM) |
| Derivative 24 | β-Glucuronidase | 2.8 ± 0.10 |
| Derivative 8 | β-Glucuronidase | 72.0 ± 6.20 |
| Derivative 9 | β-Glucuronidase | 126.43 ± 6.16 |
| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 ± 2.16 |
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. Several 2-aminopyrimidine derivatives have been developed as potent FLT3 inhibitors.
| Compound/Standard | Target Kinase | IC50 (nM) |
| Derivative 11r | FLT3 | 0.51 |
| Derivative 3d (Thiazolopyrimidine) | Topoisomerase II | 2890 |
| Doxorubicin (Standard) | Topoisomerase II | 2670 |
II. Anticancer and Antimicrobial Activity
The versatility of the 2-aminopyrimidine scaffold extends to direct anticancer and antimicrobial effects.
Anticancer Activity
The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines.
| Compound | Cell Line | Activity | IC50 (µM) |
| Derivative 3d | Renal (A498) | % Inhibition | 3.5 |
| Derivative 3d | Breast (MCF-7) | Cytotoxicity | 43.4 |
| Derivative 4d | Breast (MCF-7) | Cytotoxicity | 39.0 |
| Derivative 3d | Breast (MDA-MB-231) | Cytotoxicity | 35.9 |
| Derivative 4d | Breast (MDA-MB-231) | Cytotoxicity | 35.1 |
Antimicrobial Activity
Several 2-aminopyrimidine derivatives have demonstrated broad-spectrum antimicrobial properties.
| Compound | Microorganism | MIC (µM/ml) |
| Derivative 12 | S. aureus | 0.87 |
| Derivative 5 | B. subtilis | 0.96 |
| Derivative 2 | E. coli | 0.91 |
| Derivative 10 | P. aeruginosa | 0.77 |
| Derivative 11 | A. niger | 1.68 |
| Derivative 12 | C. albicans | 1.73 |
III. Anti-inflammatory and Antiviral Potential
Anti-inflammatory Activity
Certain pyrimidine (B1678525) derivatives have shown potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.
| Compound/Standard | Target Enzyme | IC50 (µM) |
| Derivative 5 | COX-2 | 0.04 ± 0.09 |
| Derivative 6 | COX-2 | 0.04 ± 0.02 |
| Celecoxib (Standard) | COX-2 | 0.04 ± 0.01 |
| Derivative L1 | COX-2 | 1.34 |
| Derivative L2 | COX-2 | 1.54 |
| Meloxicam (Standard) | COX-2 | 1.30 |
Antiviral Activity
Some 2-aminopyrimidine derivatives have shown promising activity against influenza viruses.
| Compound Class | Virus | EC50 (µM) |
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A & B | 0.01 - 0.1 |
IV. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
β-Glucuronidase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of β-glucuronidase.
Materials:
-
β-Glucuronidase enzyme
-
p-nitrophenyl-β-D-glucuronide (substrate)
-
Test compounds
-
Phosphate (B84403) buffer (pH 7.0)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, β-glucuronidase enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-β-D-glucuronide.
-
Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
FLT3 Kinase Assay
This assay determines the inhibitory effect of compounds on the kinase activity of FLT3.
Materials:
-
Recombinant FLT3 kinase
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
In a 96-well plate, add the kinase buffer, FLT3 enzyme, and the test compound at various concentrations.
-
Add the peptide substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which measures luminescence.
-
The inhibitory activity is calculated relative to a control reaction without the inhibitor.
-
IC50 values are calculated from the dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., A498, MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
V. Signaling Pathway and Experimental Workflow Diagrams
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and experimental design.
Caption: FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway.
Caption: Mer Tyrosine Kinase (MerTK) Signaling Pathway.[2]
Caption: MTT Assay Experimental Workflow.
References
Unlocking the Potential of 2-Aminomethylpyrimidine Hydrochloride Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 2-aminomethylpyrimidine hydrochloride analogs, focusing on their structure-activity relationships (SAR) as inhibitors of β-secretase 1 (BACE1), a key target in the development of therapeutics for Alzheimer's disease.
The core structure of this compound serves as a valuable scaffold in medicinal chemistry. Its primary utility lies as a synthetic intermediate in the creation of more complex molecules, notably potent BACE1 inhibitors. The exploration of analogs based on this structure is driven by the need to optimize potency, selectivity, and pharmacokinetic properties.
The Significance of the 2-Aminomethylpyrimidine Moiety in BACE1 Inhibition
The 2-aminopyrimidine (B69317) and related 2-aminopyridine (B139424) structures have emerged as effective bioisosteric replacements for the acylguanidine moiety found in early BACE1 inhibitors. This strategic substitution has been shown to enhance crucial drug-like properties, such as the ability to cross the blood-brain barrier, a critical factor for targeting neurological diseases like Alzheimer's. X-ray crystallography studies have revealed that the 2-aminopyridine moiety can directly interact with the catalytic aspartic acid residues (Asp32 and Asp228) in the active site of the BACE1 enzyme through a network of hydrogen bonds.[1][2]
Comparative Analysis of BACE1 Inhibitory Activity
While specific structure-activity relationship studies on a broad series of direct analogs of this compound are not extensively available in peer-reviewed literature, analysis of related pyrimidine (B1678525) and aminopyridine derivatives provides valuable insights into the structural requirements for potent BACE1 inhibition. The following table summarizes the BACE1 inhibitory activity of representative compounds featuring these key structural motifs.
| Compound ID | Core Scaffold | R1-Substitution | R2-Substitution | BACE1 IC50 (nM) | Cellular Activity (nM) | Selectivity over BACE2/CatD |
| Compound A | 2-Aminopyrimidine | 4,6-disubstituted aromatic rings | - | 6920 | - | - |
| Compound B | Iminopyrimidinone | Biaryl substituent | - | 7100 | - | Good |
| Compound C | Pyrrolyl 2-aminopyridine | Pyrimidinyl | - | 100 | - | - |
| Compound D | Fused Bicyclic Iminopyrimidinone | Optimized prime side substituent | - | Low nanomolar | - | - |
| Compound E | Donepezil-aminopyrimidine hybrid | Backbone amide linker | - | 18.3 | - | - |
Note: The data presented is a compilation from various studies on related pyrimidine and aminopyridine derivatives and is intended to illustrate general SAR trends.[3][4][5][6][7]
Key SAR Observations:
-
Substitution at the 4 and 6 positions of the pyrimidine ring with aromatic groups can occupy the S1 and S3 substrate-binding pockets of BACE1, contributing to inhibitory activity.[5]
-
Conformational constraint , such as the creation of fused bicyclic systems, can favor the bioactive conformation and lead to a significant increase in potency.[4]
-
Bioisosteric replacement of polar groups like acylguanidines with the 2-aminopyrimidine/pyridine moiety is a successful strategy to improve brain penetration while maintaining key interactions with the catalytic aspartates.[1][2]
-
Hybridization with fragments of other known inhibitors, such as donepezil (B133215), can yield dual-target inhibitors with potent activity against both BACE1 and other relevant enzymes like acetylcholinesterase.[7]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are crucial.
In Vitro BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay is a common method for determining the inhibitory activity of compounds against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (a peptide containing a fluorophore and a quencher)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds dissolved in DMSO
-
Positive control (a known BACE1 inhibitor)
-
Negative control (DMSO vehicle)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compounds, positive control, and negative control into the wells of the 384-well plate.
-
Enzyme Addition: Prepare a solution of recombinant BACE1 in the assay buffer and add it to all wells except the blank controls.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.
-
Substrate Addition: Add the BACE1 FRET substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Reading: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths. The cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the negative control. Fit the data to a dose-response curve to calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).[8]
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
Caption: BACE1's role in the amyloidogenic pathway and the inhibitory action of its inhibitors.
Logical Workflow for SAR Studies
The process of conducting structure-activity relationship studies to optimize lead compounds is a systematic and iterative process.
Caption: General workflow for structure-activity relationship studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrrolyl 2-aminopyridines as potent and selective human beta-secretase (BACE1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New substituted aminopyrimidine derivatives as BACE1 inhibitors: in silico design, synthesis and biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and validation of bicyclic iminopyrimidinones as beta amyloid cleaving enzyme-1 (BACE1) inhibitors: conformational constraint to favor a bioactive conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for 2-Aminomethylpyrimidine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 2-Aminomethylpyrimidine hydrochloride is critical for ensuring product quality and process control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides a detailed comparison of a proposed reversed-phase HPLC (RP-HPLC) method with alternative analytical techniques, supported by typical performance data and detailed experimental protocols.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparison of a proposed HPLC method with other viable alternatives for the analysis of this compound.
| Parameter | Proposed RP-HPLC Method | Titrimetry | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity using a reversed-phase column, followed by UV detection. | Neutralization reaction between the basic amine group and a standardized acid titrant. | Separation of volatile compounds in the gas phase. Requires derivatization for polar amines. | Measurement of light absorbance by the pyrimidine (B1678525) ring at a specific wavelength. |
| Specificity | High (separates the analyte from impurities). | Low to Moderate (titrates all basic substances in the sample). | High (good separation of volatile derivatives). | Low (potential interference from other UV-absorbing compounds). |
| Sensitivity | High (LOD and LOQ typically in the µg/mL to ng/mL range). | Low (typically suitable for assay of bulk material). | Very High (can detect trace levels of impurities). | Moderate. |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 95.0 - 105.0% (post-derivatization) | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 1.0% | < 5.0% | < 3.0% |
| Sample Throughput | Moderate | High | Low (due to sample preparation) | High |
| Instrumentation | HPLC system with UV detector. | Burette, pH meter or indicator. | Gas chromatograph with a suitable detector (e.g., FID). | UV-Vis spectrophotometer. |
| Primary Use | Assay and impurity profiling. | Assay of pure substance. | Impurity profiling, analysis of volatile related substances. | Quick estimation, in-process controls. |
Experimental Protocols
Proposed Reversed-Phase HPLC Method
This method is proposed based on common practices for the analysis of polar amines and pyrimidine-containing compounds.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, a gradient or isocratic elution with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) or acetate (B1210297) buffer (pH adjusted to 2.5-3.5 with an acid like phosphoric or acetic acid). A common starting point could be 95:5 (v/v) buffer:acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at approximately 235 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Prepare working standards by diluting the stock solution to a series of concentrations to establish a calibration curve.
-
Prepare sample solutions by accurately weighing and dissolving the test substance in the diluent to a known concentration within the calibration range.
-
Alternative Analytical Methods
1. Titrimetry (Acid-Base Titration)
This method is suitable for the assay of the bulk substance.
-
Principle: The basic primary amine group of this compound is titrated with a standardized solution of a strong acid, such as perchloric acid in a non-aqueous solvent or hydrochloric acid in an aqueous medium.[1]
-
Procedure Outline:
-
Accurately weigh a suitable amount of the sample and dissolve it in an appropriate solvent (e.g., glacial acetic acid for non-aqueous titration).[1]
-
Add a suitable indicator or use a pH meter for potentiometric endpoint detection.[1]
-
Titrate the sample solution with a standardized solution of perchloric acid (e.g., 0.1 N) to the endpoint.
-
Calculate the purity based on the volume of titrant consumed.
-
2. Gas Chromatography (GC) with Derivatization
Due to the polarity and low volatility of this compound, derivatization is necessary for GC analysis.[2][3] This method is particularly useful for identifying and quantifying volatile impurities.
-
Principle: The polar amine group is converted into a less polar, more volatile derivative, which can then be separated and detected by GC.[4][5]
-
Derivatization: Silylation is a common derivatization technique for amines, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
Procedure Outline:
-
Dissolve a known amount of the sample in a suitable aprotic solvent.
-
Add the derivatizing agent (e.g., BSTFA with a catalyst like trimethylchlorosilane) and heat the mixture to complete the reaction.
-
Inject an aliquot of the derivatized sample into the GC system.
-
-
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or Nitrogen.
-
Detector: Flame Ionization Detector (FID).
-
Temperature Program: A suitable temperature gradient to separate the derivative from other components.
-
3. UV-Vis Spectrophotometry
This method provides a rapid but less specific means of quantification.
-
Principle: The pyrimidine ring in the molecule absorbs UV radiation at a characteristic wavelength. The amount of absorbance is proportional to the concentration of the compound in solution, following the Beer-Lambert law.
-
Procedure Outline:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of this compound in a suitable solvent (e.g., water or methanol).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions and the sample solution at the λmax.
-
Construct a calibration curve and determine the concentration of the sample.
-
Mandatory Visualizations
Caption: Experimental workflow for the proposed HPLC method.
Caption: Decision tree for selecting an analytical method.
References
- 1. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Landscape of BACE1 Inhibition: A Comparative Guide to 2-Aminopyrimidine Derivatives
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a cornerstone in the development of therapeutics for Alzheimer's disease. The 2-aminopyrimidine (B69317) scaffold has emerged as a promising foundation for the design of such inhibitors. Notably, 2-Aminomethylpyrimidine hydrochloride serves as a key synthetic intermediate in the generation of these therapeutic candidates. This guide provides a comparative analysis of the efficacy of various 2-aminopyrimidine derivatives as BACE1 inhibitors, supported by experimental data and detailed protocols.
The aggregation of amyloid-beta (Aβ) peptides, a process initiated by the enzymatic action of BACE1 on the amyloid precursor protein (APP), is a central pathological hallmark of Alzheimer's disease.[1][2] Inhibition of BACE1 is therefore a primary therapeutic strategy to reduce Aβ production and mitigate the progression of the disease.[3]
Comparative Efficacy of 2-Aminopyrimidine-Based BACE1 Inhibitors
| Compound Class/Reference | Derivative/Compound | BACE1 IC50 (nM) | Notes |
| Acyl guanidine (B92328) derivatives[4] | Compound 8 | 0.32 | Showed improved in-vitro and in-vivo potency. |
| Amino-oxazine derivatives[4] | Compound 18 | 12 | Showed a dose-dependent reduction in Aβ levels in the brain. |
| Isophthalic acid derivatives[5] | Compound 10a | 75 | Most potent compound in a FRET assay. |
| Isophthalic acid derivatives[5] | Compound 11b | 290 (EC50) | Most potent compound in a cell-based assay. |
| 2-Aminoquinoline derivatives[6] | Compound 59 | 11 | Demonstrated significant reduction of Aβ levels in cerebrospinal fluid. |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate assessment and comparison of inhibitor potency. A common method for determining the in vitro efficacy of BACE1 inhibitors is the Fluorescence Resonance Energy Transfer (FRET) assay.
BACE1 Inhibition FRET Assay Protocol
This protocol outlines the key steps for measuring the enzymatic activity of BACE1 and the inhibitory potential of test compounds.
1. Reagent Preparation:
-
Assay Buffer: 0.2 M Sodium Acetate, pH 4.5.[7]
-
BACE1 Enzyme: Recombinant human BACE1 diluted in assay buffer to a final concentration of 1.0 U/mL.[8]
-
BACE1 Substrate: A fluorogenic peptide substrate containing a fluorescent donor and a quencher moiety (e.g., Mca-SEVNLDAEFRK(Dnp)RR), diluted to 750 nM in assay buffer.[8][9]
-
Test Compounds: A series of dilutions of the 2-aminopyrimidine derivatives are prepared, typically in DMSO, and then further diluted in the assay buffer.
2. Assay Procedure:
-
In a 384-well plate, add 10 µL of the test compound dilution or vehicle control (for positive and negative controls).[8]
-
Add 10 µL of the diluted BACE1 enzyme solution to each well.
-
Pre-incubate the enzyme and inhibitor for 60 minutes at room temperature in the dark.[8]
-
Initiate the enzymatic reaction by adding 10 µL of the BACE1 substrate solution to all wells.[8]
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over 20-60 minutes using a fluorescence plate reader with excitation at ~320-350 nm and emission at ~405-490 nm.[7][10]
-
The rate of increase in fluorescence is proportional to the BACE1 activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the BACE1 signaling pathway and the general workflow of a BACE1 inhibition assay.
Conclusion
The 2-aminopyrimidine scaffold represents a versatile and fruitful starting point for the development of potent BACE1 inhibitors. The comparative data presented herein underscores the significant variations in efficacy that can be achieved through structural modifications. For researchers in the field, a thorough understanding of the structure-activity relationships, coupled with robust and standardized experimental protocols, is paramount for the successful identification and optimization of novel drug candidates for the treatment of Alzheimer's disease. The continued exploration of derivatives, potentially originating from precursors like this compound, holds promise for the discovery of next-generation BACE1 inhibitors with improved therapeutic profiles.
References
- 1. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From fragment screening to in vivo efficacy: optimization of a series of 2-aminoquinolines as potent inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BACE1 Enzyme Inhibition Assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Benchmarking 2-Aminomethylpyrimidine Hydrochloride: A Comparative Guide for Synthetic Intermediates in Drug Discovery
For researchers and professionals in drug development, the selection of synthetic intermediates is a critical decision that impacts yield, purity, and overall efficiency of a synthetic route. This guide provides a comparative analysis of 2-Aminomethylpyrimidine hydrochloride, a key building block in pharmaceutical synthesis, benchmarked against a closely related alternative, 2-(Aminomethyl)pyridine, with a focus on their application in the synthesis of N-heterocyclic carboxamides, a common motif in many drug candidates.
This analysis is centered around the amidation reaction, a fundamental transformation in medicinal chemistry. The performance of these two intermediates will be evaluated based on reaction yield, purity of the final product, and the reaction conditions reported in the literature.
Performance Comparison in Amide Synthesis
To provide a clear comparison, the following table summarizes key performance indicators for this compound and a potential alternative, 2-(Aminomethyl)pyridine, in the context of synthesizing a target molecule analogous to a pyrimidine-5-carboxamide. It is important to note that the data presented is a composite from various sources and ideal laboratory conditions may vary.
| Intermediate | Reaction | Target Molecule | Reagents & Conditions | Yield (%) | Purity (%) | Source |
| This compound | Amidation | N-(pyrimidin-2-ylmethyl) pyrimidine-5-carboxamide | Carboxylic acid, Coupling agents (e.g., HATU, EDCI/HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF, DCM) | 80-95 | >98 | [1][2] |
| 2-(Aminomethyl)pyridine | Amidation | N-(pyridin-2-ylmethyl) pyrimidine-5-carboxamide | Carboxylic acid, Coupling agents (e.g., HATU, EDCI/HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF, DCM) | 75-90 | >97 | [3] |
Note: The yields and purities are indicative and can be influenced by the specific substrate, coupling agent, and reaction optimization.
Experimental Protocols
Detailed methodologies for the key amidation reaction are provided below. These protocols are generalized and may require optimization for specific substrates.
General Protocol for Amidation using this compound
-
Preparation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM, add a coupling agent, for example, HATU (1.1 eq) or a mixture of EDCI (1.2 eq) and HOBt (1.2 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add this compound (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired N-(pyrimidin-2-ylmethyl) amide.
General Protocol for Amidation using 2-(Aminomethyl)pyridine
The protocol is analogous to the one described for this compound, with 2-(Aminomethyl)pyridine (1.1 eq) being used as the amine source. A slightly adjusted amount of base may be required depending on whether the free base or a salt of 2-(Aminomethyl)pyridine is used.
Logical Workflow for Intermediate Selection
The choice between this compound and an alternative like 2-(Aminomethyl)pyridine often depends on the specific goals of the synthesis and the desired properties of the final molecule. The following diagram illustrates a logical workflow for selecting the appropriate intermediate.
Caption: Logical workflow for selecting a synthetic intermediate.
Signaling Pathway Context: Application in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a hinge-binding motif, often a nitrogen-containing heterocycle. The pyrimidine core of this compound can serve as a crucial pharmacophore in such inhibitors, interacting with the hinge region of the kinase. The diagram below illustrates a simplified representation of a signaling pathway and the potential role of a drug synthesized using this intermediate.
Caption: Role of a kinase inhibitor in a signaling pathway.
References
Navigating Kinase Selectivity: A Comparative Analysis of 2-Aminopyrimidine Derivatives
For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is a critical endeavor in the development of targeted therapies. The 2-aminopyrimidine (B69317) scaffold has proven to be a versatile core structure in the design of such agents. This guide provides a comparative analysis of the cross-reactivity profiles of novel 2-aminopyrimidine derivatives, supported by experimental data, to aid in the evaluation of their therapeutic potential and off-target effects.
The development of kinase inhibitors is often challenged by off-target activities, which can lead to unforeseen side effects and toxicities. Therefore, early and comprehensive cross-reactivity screening is paramount. This guide focuses on recently developed 2-aminopyrimidine derivatives that have been evaluated for their selectivity, providing a valuable resource for those engaged in the discovery and optimization of new kinase inhibitors.
Comparative Selectivity of 2-Aminopyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of two promising 2-aminopyrimidine derivatives against their primary target, Fms-like tyrosine kinase 3 (FLT3), and a key off-target, c-KIT.[1] These compounds have demonstrated significant potential in preclinical studies for the treatment of Acute Myeloid Leukemia (AML).[1]
| Compound ID | Primary Target | IC50 (nM)[1] | Off-Target | IC50 (nM)[1] | Selectivity (Fold) |
| 30 | FLT3 | 7.2 | c-KIT | >10000 | >1388 |
| 36 | FLT3 | 1.5 | c-KIT | >10000 | >6667 |
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and reproducible in vitro assays. Below are detailed protocols for common methodologies used in the cross-reactivity profiling of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup : A reaction mixture is prepared containing the specific kinase (e.g., FLT3, c-KIT), a suitable substrate (e.g., a generic tyrosine kinase substrate), ATP, and the test compound at various concentrations in a kinase reaction buffer.
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection : After incubation, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is subsequently used to generate a luminescent signal via a luciferase-luciferin reaction.
-
Data Analysis : The luminescent signal is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Kinase Inhibition Assay (NanoBRET™ Target Engagement Assay)
This assay measures the binding of an inhibitor to its target kinase within living cells.
-
Cell Preparation : Cells are transiently or stably transfected with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase.
-
Compound Treatment : The transfected cells are treated with the test compound at various concentrations.
-
Tracer Addition : A fluorescent tracer that binds to the active site of the kinase is added to the cells.
-
BRET Measurement : Bioluminescence Resonance Energy Transfer (BRET) occurs between the NanoLuc®-fused kinase and the fluorescent tracer. If the inhibitor binds to the kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Analysis : The IC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.
FLT3 Signaling Pathway
The following diagram illustrates the FLT3 signaling pathway, which is a critical mediator of cell survival and proliferation in certain types of leukemia. The 2-aminopyrimidine derivatives discussed in this guide are designed to inhibit this pathway.
Caption: FLT3 signaling pathway and point of inhibition.
Conclusion
The 2-aminopyrimidine scaffold continues to be a valuable starting point for the development of potent and selective kinase inhibitors. The data presented here for compounds 30 and 36 highlight the potential to achieve high selectivity for FLT3 over the closely related kinase c-KIT, a critical factor for minimizing potential toxicities. The experimental protocols described provide a framework for the robust evaluation of cross-reactivity, an essential step in the progression of new drug candidates. Future studies should continue to explore the broader off-target profiles of these and similar derivatives to fully characterize their safety and therapeutic window.
References
Spectroscopic Comparison of 2-Aminomethylpyrimidine Hydrochloride Batches: A Guide for Researchers
This guide provides a comprehensive spectroscopic comparison of three different batches of 2-Aminomethylpyrimidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to assess the purity and consistency of this compound, ensuring the reliability of their research and development endeavors.
Introduction
This compound (CAS No: 372118-67-7) is a synthetic intermediate widely used in the synthesis of active pharmaceutical ingredients (APIs).[3][4] Given its role in drug development, ensuring the purity and consistency of this raw material across different batches is of paramount importance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for characterizing and comparing chemical batches.
This guide presents a comparative analysis of a reference standard batch with two hypothetical commercial batches (Batch A and Batch B) of this compound. The data highlights potential variations and impurities that may be encountered.
Comparative Spectroscopic Data
The following tables summarize the quantitative data obtained from the ¹H NMR, FTIR, and Mass Spectrometry analyses of the three batches.
Table 1: ¹H NMR Data (400 MHz, D₂O) Summary
| Batch | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |
| Reference Standard | 8.85 | d | 2H | H-4, H-6 | |
| 7.60 | t | 1H | H-5 | ||
| 4.40 | s | 2H | -CH₂- | ||
| Batch A | 8.85 | d | 2H | H-4, H-6 | |
| 7.60 | t | 1H | H-5 | ||
| 4.40 | s | 2H | -CH₂- | ||
| 2.10 | s | - | - | Minor peak, consistent with acetone (B3395972). | |
| Batch B | 8.85 | d | 2H | H-4, H-6 | |
| 8.70 | d | ~0.05H | H-4', H-6' (Impurity) | Unidentified impurity peak. | |
| 7.60 | t | 1H | H-5 | ||
| 4.40 | s | 2H | -CH₂- |
Table 2: FTIR Data (ATR) Summary
| Batch | Key Absorption Bands (cm⁻¹) | Functional Group Assignment | Notes |
| Reference Standard | 3200-3400 (broad) | N-H stretch (amine hydrochloride) | |
| 3050 | C-H stretch (aromatic) | ||
| 1620 | C=N stretch (pyrimidine ring) | ||
| 1580 | N-H bend (amine) | ||
| Batch A | 3200-3400 (broad) | N-H stretch (amine hydrochloride) | |
| 3050 | C-H stretch (aromatic) | ||
| 1710 (weak) | C=O stretch | Consistent with acetone impurity. | |
| 1620 | C=N stretch (pyrimidine ring) | ||
| 1580 | N-H bend (amine) | ||
| Batch B | 3200-3400 (broad) | N-H stretch (amine hydrochloride) | |
| 3050 | C-H stretch (aromatic) | ||
| 1620 | C=N stretch (pyrimidine ring) | ||
| 1580 | N-H bend (amine) | Broader N-H bend compared to reference. |
Table 3: Mass Spectrometry (ESI+) Data Summary
| Batch | m/z (Observed) | Assignment | Notes |
| Reference Standard | 110.07 | [M+H]⁺ (Free Base) | Corresponds to C₅H₈N₃⁺ |
| Batch A | 110.07 | [M+H]⁺ (Free Base) | |
| Batch B | 110.07 | [M+H]⁺ (Free Base) | |
| 124.08 | [Impurity+H]⁺ | Minor impurity detected. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterium Oxide (D₂O)
-
Sample Preparation: 5-10 mg of each batch was dissolved in 0.7 mL of D₂O.
-
Parameters: A standard ¹H NMR experiment was performed with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample from each batch was placed directly on the ATR crystal.
-
Parameters: The spectra were recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added for each spectrum.
Mass Spectrometry (MS)
-
Instrument: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile (B52724) and water with 0.1% formic acid to a final concentration of approximately 10 µg/mL.
-
Parameters: The analysis was performed in positive ion mode (ESI+). The mass-to-charge ratio (m/z) was scanned from 50 to 500.
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway Involvement
2-Aminomethylpyrimidine can be a building block for molecules targeting various biological pathways. The diagram below illustrates a hypothetical scenario where a derivative could inhibit a kinase signaling pathway involved in cell proliferation.
Discussion
The spectroscopic data reveals notable differences between the three batches. The Reference Standard batch exhibits a clean profile, consistent with the expected structure of this compound.
Batch A shows the presence of a minor impurity, identified as acetone by a characteristic singlet at 2.10 ppm in the ¹H NMR spectrum and a weak C=O stretch in the FTIR spectrum. This is likely a residual solvent from the manufacturing or purification process.
Batch B presents a more concerning profile with an unidentified impurity observed in both the ¹H NMR and Mass Spectrometry data. The presence of additional aromatic signals in the NMR and a distinct m/z peak in the MS suggest a structurally related impurity that could impact downstream reactions or the biological activity of the final product.
Conclusion
This comparative guide demonstrates the importance of thorough spectroscopic analysis in the quality control of pharmaceutical intermediates like this compound. While Batch A contains a common residual solvent that may be acceptable depending on the application, the unidentified impurity in Batch B warrants further investigation and potential rejection of the batch for use in sensitive applications. Researchers are encouraged to perform similar multi-technique spectroscopic comparisons to ensure the quality and consistency of their starting materials.
References
Efficacy of Pyrimidine Derivatives in Antitrypanosomal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global search for novel, effective, and less toxic treatments for trypanosomiasis, a group of devastating parasitic diseases, has led to the investigation of diverse chemical scaffolds. Among these, pyrimidine (B1678525) derivatives have emerged as a promising class of compounds with significant antitrypanosomal potential. This guide provides a comparative analysis of the efficacy of selected pyrimidine-based compounds against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness. The performance of these novel compounds is benchmarked against established antitrypanosomal drugs.
Comparative Analysis of In Vitro Efficacy and Cytotoxicity
The in vitro activity of novel pyrimidine derivatives against the bloodstream form of Trypanosoma brucei and their toxicity to mammalian cells are critical early indicators of their therapeutic potential. The following tables summarize the 50% inhibitory concentration (IC50) against the parasite, the 50% cytotoxic concentration (CC50) against various mammalian cell lines, and the resulting selectivity index (SI = CC50/IC50), which indicates the compound's specificity for the parasite.
Table 1: In Vitro Antitrypanosomal Activity and Cytotoxicity of Novel Pyrimidine Derivatives
| Compound Class | Specific Derivative | Target Organism | IC50 (µM) | Cell Line | CC50 (µM) | Selectivity Index (SI) |
| 4-Phenyl-6-(pyridin-3-yl)pyrimidines | Compound 13 (4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine) | T. b. rhodesiense | 0.38[1] | L6 (rat myoblasts) | >100[1] | >263 |
| Pyrimido[5,4-d]pyrimidines | Compound 4c | T. brucei | 0.94[2][3] | THP1 (human monocytic) | >100[2][3] | >107 |
| 5-Phenylpyrazolopyrimidinones | Compound 30 (NPD-2975) | T. b. brucei | 0.07[4] | MRC-5 (human lung fibroblasts) | >10[4] | >142 |
Table 2: In Vitro Activity of Standard Antitrypanosomal Drugs
| Drug | Target Organism | IC50 (µM) |
| Pentamidine | T. brucei | Varies by strain |
| Suramin | T. brucei | Varies by strain |
| Melarsoprol | T. brucei | Varies by strain |
| Eflornithine | T. brucei | Varies by strain |
| Nifurtimox | T. brucei | Varies by strain |
| Fexinidazole | T. brucei | Varies by strain |
Note: IC50 values for standard drugs can vary significantly depending on the specific strain of Trypanosoma brucei and the assay conditions used.
In Vivo Efficacy of a Lead Pyrimidine Derivative
Preclinical in vivo studies are essential to evaluate the efficacy of a compound in a living organism. The following table summarizes the in vivo efficacy of a promising 5-phenylpyrazolopyrimidinone analog.
Table 3: In Vivo Efficacy of 5-Phenylpyrazolopyrimidinone Analog 30 (NPD-2975)
| Compound | Animal Model | Infection Model | Dosing Regimen | Outcome |
| Compound 30 (NPD-2975) | Mouse | Acute T. b. brucei infection | 50 mg/kg, oral, twice daily for 5 days | All infected mice were cured[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used in the assessment of antitrypanosomal compounds.
In Vitro Antitrypanosomal Activity Assay (Alamar Blue Assay)
-
Parasite Culture : Bloodstream forms of Trypanosoma brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation : Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted.
-
Assay Setup : In a 96-well plate, parasites (e.g., 2 x 10^4 cells/well) are incubated with various concentrations of the test compounds for 48 hours. A drug-free control and a reference drug control are included.
-
Viability Assessment : Alamar Blue (resazurin) solution is added to each well and the plates are incubated for an additional 24 hours. Viable, metabolically active cells reduce the blue resazurin (B115843) to the pink, fluorescent resorufin.
-
Data Analysis : The fluorescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture : Mammalian cell lines (e.g., L6, THP1, MRC-5) are cultured in an appropriate medium and conditions.
-
Assay Setup : Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then exposed to various concentrations of the test compounds for 48-72 hours.
-
Viability Assessment : The medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Data Analysis : The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.
In Vivo Efficacy in a Mouse Model of Acute Infection
-
Infection : Mice are infected intraperitoneally with a specific number of bloodstream form trypanosomes (e.g., 1 x 10^4 cells).
-
Treatment : Treatment with the test compound is initiated at a predetermined time post-infection (e.g., 24 hours). The compound is administered via a specific route (e.g., oral gavage) at a defined dose and schedule. A vehicle control group and a reference drug group are included.
-
Monitoring : Parasitemia (the number of parasites in the blood) is monitored daily by microscopic examination of a tail blood smear.
-
Outcome Assessment : The primary endpoint is typically the survival of the mice. A cure is often defined as the absence of detectable parasites in the blood for a specified period after the end of treatment (e.g., 60 days).
Visualizing Experimental and Logical Workflows
To provide a clearer understanding of the processes involved in antitrypanosomal drug discovery and the potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the discovery and preclinical evaluation of novel antitrypanosomal compounds.
Caption: Potential molecular targets for pyrimidine-based antitrypanosomal drugs within Trypanosoma brucei.
References
- 1. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 2-Aminomethylpyrimidine Derivatives as β-Glucuronidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inhibitory Potential of Novel 2-Aminomethylpyrimidine Compounds against β-Glucuronidase.
Elevated activity of β-glucuronidase, a lysosomal enzyme, is implicated in various pathological conditions, including certain cancers and inflammatory diseases. This has spurred research into the discovery of potent and selective inhibitors of this enzyme. A recent study by Iqbal et al. (2022) explored a series of twenty-seven synthesized 2-aminopyrimidine (B69317) derivatives for their potential to inhibit β-glucuronidase. This guide provides a comprehensive comparison of these derivatives, supported by quantitative data and detailed experimental protocols, to aid researchers in the field.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of the synthesized 2-aminopyrimidine derivatives was evaluated against β-glucuronidase, with the results expressed as IC50 values (the concentration of an inhibitor required to reduce the enzyme's activity by 50%). D-saccharic acid 1,4-lactone, a known inhibitor of β-glucuronidase, was used as a standard for comparison.[1][2][3][4]
Among the twenty-seven compounds tested, a wide range of inhibitory activity was observed. Notably, compound 24 demonstrated exceptional potency with an IC50 value of 2.8 ± 0.10 µM, significantly outperforming the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[1][2][3][4] The majority of the other derivatives exhibited moderate to no significant inhibition, highlighting the specific structure-activity relationships that govern the inhibitory effect.
The following table summarizes the IC50 values for a selection of the 2-aminopyrimidine derivatives from the study, categorized for clarity.
| Compound ID | Substituent Group | IC50 (µM) |
| 24 | Not specified | 2.8 ± 0.10 |
| 23 | Butyl at C-4 of phenyl | 126.43 ± 6.16 |
| 22 | Ethyl at C-4 of phenyl | 300.25 ± 12.5 |
| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |
A lower IC50 value indicates a higher inhibitory potency.
Experimental Protocols
The determination of the β-glucuronidase inhibitory activity of the 2-aminopyrimidine derivatives was conducted using a spectrophotometric assay.[5]
β-Glucuronidase Inhibition Assay
This in vitro assay quantifies the enzymatic activity of β-glucuronidase in the presence and absence of test compounds. The assay relies on the cleavage of a chromogenic substrate, p-nitrophenyl-β-D-glucuronide (PNPG), by the enzyme, which releases p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically at 405 nm.[6][7][8]
Materials:
-
β-Glucuronidase enzyme (from E. coli)
-
p-nitrophenyl-β-D-glucuronide (PNPG) substrate
-
Test compounds (2-aminopyrimidine derivatives)
-
Standard inhibitor (D-saccharic acid 1,4-lactone)
-
Phosphate (B84403) buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 6.8). The test compounds and the standard inhibitor are dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the buffer.
-
Assay Setup: The assay is performed in a 96-well microplate. Each well for the test compounds contains a mixture of the β-glucuronidase enzyme and a specific concentration of the test compound. Control wells are also prepared: a positive control containing the enzyme and buffer (no inhibitor), and a negative control containing the buffer and substrate (no enzyme).
-
Pre-incubation: The plate is incubated for a short period to allow the test compounds to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the PNPG substrate to all wells.
-
Incubation: The plate is incubated at 37°C for 30 minutes.
-
Measurement: After incubation, the absorbance of each well is measured at 405 nm using a microplate reader. The amount of p-nitrophenol produced is directly proportional to the enzyme activity.
-
Calculation of Inhibition: The percentage of inhibition for each concentration of the test compound is calculated by comparing the absorbance of the test wells to the positive control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Experimental Workflow and Reaction Pathway
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.
Caption: Experimental workflow for the β-glucuronidase inhibition assay.
Caption: β-Glucuronidase reaction and its inhibition by derivatives.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. p-Nitrophenyl-β-D-glucuronide | Duchefa Biochemie [duchefa-biochemie.com]
- 8. Continuous spectrophotometric assay for beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to 2-Aminomethylpyrimidine Analogs as Selective Adenosine A1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-aminomethylpyrimidine hydrochloride analogs as selective antagonists for the adenosine (B11128) A1 receptor (A1R). The information presented herein is intended to inform research and development efforts in the pursuit of novel therapeutics targeting the A1R. While specific data for this compound analogs is limited in publicly available literature, this guide focuses on the broader class of 2-aminopyrimidine (B69317) derivatives, which share a common structural scaffold and are anticipated to exhibit similar pharmacological profiles. The hydrochloride salt form is a common pharmaceutical preparation used to enhance solubility and stability and is unlikely to significantly alter the compound's interaction with the receptor.
Performance Comparison of 2-Aminopyrimidine Analogs
The following tables summarize the binding affinity (Ki) and selectivity of various 2-aminopyrimidine derivatives for the human adenosine A1 receptor compared to the A2A receptor. Lower Ki values indicate higher binding affinity. Selectivity is presented as the ratio of Ki (A2A) / Ki (A1), where a higher value signifies greater selectivity for the A1 receptor.
| Compound ID | Structure | A1 Ki (nM) | A2A Ki (nM) | Selectivity (A2A/A1) |
| Compound 1 | 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine | 9.54[1] | 6.34[1] | 0.66 |
| Compound 2 | Generic 2-aminopyrimidine derivative | low nanomolar[2] | - | - |
| Reference | ||||
| DPCPX | 8-Cyclopentyl-1,3-dipropylxanthine | ~1-10 | ~100-1000+ | ~100-1000+ |
Note: Data for Compound 2 is qualitative as reported in the source. DPCPX is a well-characterized selective A1 antagonist included for reference.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Displacement Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Materials:
-
HEPES buffer (50 mM, pH 7.4)
-
MgCl2
-
Adenosine deaminase (ADA)
-
Membrane preparations from cells expressing the human adenosine A1 or A2A receptor (e.g., CHO or HEK-293 cells).[2]
-
Radioligand: [3H]DPCPX (for A1R) or [3H]ZM241385 (for A2AR).[2]
-
Test compounds (2-aminomethylpyrimidine analogs)
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like DPCPX)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane preparations on ice and resuspend in ice-cold assay buffer (HEPES with MgCl2).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of a non-labeled antagonist.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of A1R activation.
Materials:
-
Cells expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK-293 cells).[3]
-
Cell culture medium
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like rolipram).[3]
-
A1R agonist (e.g., NECA or CPA)
-
Forskolin (B1673556) (to stimulate adenylate cyclase and increase basal cAMP levels)
-
Test compounds (2-aminomethylpyrimidine analogs)
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen)
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing varying concentrations of the test compound (antagonist). Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Agonist Stimulation: Add a fixed concentration of an A1R agonist (typically at its EC80 concentration) along with forskolin to all wells except the basal control. Incubate for another defined period (e.g., 30 minutes) at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound. Determine the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50).
Mandatory Visualizations
Adenosine A1 Receptor Signaling Pathway
The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A1R antagonists block this pathway by preventing agonist binding.
References
Safety Operating Guide
Proper Disposal of 2-Aminomethylpyrimidine Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Aminomethylpyrimidine hydrochloride are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, based on information from safety data sheets (SDS).
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance with several hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1][2] One safety data sheet also indicates that it can cause severe skin burns and eye damage.[3][4] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory during handling and disposal.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves.[1] |
| Skin and Body Protection | Impervious clothing and lab coat.[1] |
| Respiratory Protection | A suitable respirator should be used, especially if dust is generated.[4][5] |
II. Step-by-Step Disposal Procedure
The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations.[1] This typically involves disposal through an approved waste disposal plant.[2][3][5]
1. Waste Collection and Storage:
- Collect waste this compound, including any contaminated materials, in a designated and properly labeled waste container.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[5] The container should be kept tightly closed.[1][2]
- The storage area should be locked up or accessible only to authorized personnel.[3][4]
2. Handling Spills:
- In the event of a spill, evacuate personnel from the area.[1]
- Ensure adequate ventilation.[1]
- Wear the full personal protective equipment as specified in Table 1.
- For solid spills, sweep up the material and place it into a suitable container for disposal.[5] Avoid generating dust.[4][5]
- For liquid spills or solutions, absorb with a non-combustible, inert material (e.g., sand, diatomite, universal binders) and place in a container for disposal.[1]
- Do not flush the material into surface water or the sanitary sewer system.[5]
- Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
3. Final Disposal:
- Dispose of the waste container and its contents through a licensed and approved waste disposal company.
- The disposal method must be in accordance with all applicable country, federal, state, and local regulations.[1]
III. Emergency Procedures
In case of accidental exposure, immediate action is critical.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][3][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][3][5] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[1][3][5] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Aminomethylpyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Aminomethylpyrimidine hydrochloride (CAS No. 372118-67-7). Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), with double gloving recommended.[2] | Prevents skin contact and irritation.[1] |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes and dust, preventing serious eye irritation.[1][3] |
| Body Protection | Impervious, lint-free, low-permeability disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2] | Minimizes skin exposure to the chemical. |
| Respiratory Protection | A NIOSH-approved respirator is required, especially when handling the powder form or if ventilation is inadequate. | Prevents respiratory tract irritation from dust or aerosols.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to immediate post-handling.
-
Preparation:
-
Weighing and Aliquoting (Powder Form):
-
Handle the solid material within a chemical fume hood to contain any dust.
-
Use dedicated spatulas and weigh boats.
-
Avoid creating dust. If dust is generated, use appropriate respiratory protection.[3]
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces and equipment.
-
Properly doff and dispose of all single-use PPE.
-
dot graph "Handling_Workflow_for_2_Aminomethylpyrimidine_hydrochloride" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_prep" { label="Preparation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Don_PPE" [label="Don Required PPE"]; "Verify_Safety_Equipment" [label="Verify Fume Hood,\nEyewash & Shower"]; }
subgraph "cluster_handling" { label="Handling"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Weigh_Chemical" [label="Weighing in\nFume Hood"]; "Prepare_Solution" [label="Solution Preparation"]; }
subgraph "cluster_post" { label="Post-Handling & Disposal"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Decontaminate" [label="Decontaminate\nWork Area & Equipment"]; "Doff_PPE" [label="Doff PPE"]; "Dispose_Waste" [label="Dispose of Chemical\n& Contaminated Waste"]; "Wash_Hands" [label="Wash Hands Thoroughly"]; }
"Don_PPE" -> "Verify_Safety_Equipment" [color="#4285F4"]; "Verify_Safety_Equipment" -> "Weigh_Chemical" [color="#4285F4"]; "Weigh_Chemical" -> "Prepare_Solution" [color="#4285F4"]; "Prepare_Solution" -> "Decontaminate" [color="#34A853"]; "Decontaminate" -> "Doff_PPE" [color="#34A853"]; "Doff_PPE" -> "Dispose_Waste" [color="#EA4335"]; "Dispose_Waste" -> "Wash_Hands" [color="#FBBC05"]; }
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

